Defensin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VTCDLLSFEAKGFAANHSLCAAHCLAIGRRGGSCERGVCICRR |
Origin of Product |
United States |
Defensin Classification and Nomenclature
Major Vertebrate Defensin (B1577277) Subfamilies
Vertebrate defensins predominantly belong to the trans-defensin superfamily. wikipedia.org Within this superfamily, three major subfamilies are recognized in vertebrates: alpha-defensins, beta-defensins, and theta-defensins. These subfamilies are differentiated by their size, the pattern of their disulfide bonds, and their tissue-specific expression. wikipedia.orgfrontiersin.orgoup.com
Alpha-Defensins (α-Defensins)
Alpha-defensins are a well-characterized subfamily of mammalian defensins. wikipedia.org They typically consist of 29 to 35 amino acids and contain six cysteine residues that form three intramolecular disulfide bonds. nih.govplos.org The disulfide connectivity pattern for alpha-defensins is Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. nih.gov In humans, there are six known alpha-defensins, broadly divided into myeloid and enteric types. oup.comnih.gov Myeloid alpha-defensins, such as human neutrophil peptides (HNPs 1-4), are highly expressed in the azurophilic granules of neutrophils. oup.comnih.govnih.gov Enteric alpha-defensins, including human this compound 5 (HD5) and human this compound 6 (HD6), are primarily found in the Paneth cells of the small intestine. oup.comwikipedia.orgnih.gov Alpha-defensins are significant contributors to innate immunity and exhibit broad-spectrum antimicrobial activity. nih.govoup.com
Table 1: Characteristics of Human Alpha-Defensins
| Subfamily | Type | Examples | Typical Length (Amino Acids) | Disulfide Connectivity | Primary Location(s) |
| Alpha-Defensin | Myeloid | HNP1, HNP2, HNP3, HNP4 | 29-34 | C1-C6, C2-C4, C3-C5 | Neutrophils oup.comnih.govnih.gov |
| Alpha-Defensin | Enteric | HD5, HD6 | 32-33 | C1-C6, C2-C4, C3-C5 | Paneth cells (small intestine) oup.comwikipedia.orgnih.gov |
Beta-Defensins (β-Defensins)
Beta-defensins represent the largest subfamily of vertebrate defensins and are found widely across various vertebrate classes, including mammals, birds, reptiles, and fish. wikipedia.orgfrontiersin.orgnih.gov These peptides are generally slightly larger than alpha-defensins, typically ranging from 38 to 42 amino acids in length, and also contain six cysteine residues forming three disulfide bonds. wikipedia.orggoogle.com The characteristic disulfide connectivity pattern for beta-defensins is Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6, which is distinct from that of alpha-defensins. nih.gov Beta-defensins are predominantly produced by epithelial cells lining various mucosal surfaces and the skin, where they provide a crucial defense against microbial invasion. wikipedia.orgfrontiersin.orgmdpi.com
Table 2: Characteristics of Vertebrate Beta-Defensins
| Subfamily | Examples (Human) | Typical Length (Amino Acids) | Disulfide Connectivity | Primary Location(s) | Distribution Across Vertebrates |
| Beta-Defensin | hBD1, hBD2, hBD3, hBD4 | 38-42 | C1-C5, C2-C4, C3-C6 | Epithelial cells (skin, respiratory, genitourinary tracts) wikipedia.orgfrontiersin.orgmdpi.com | Widespread (mammals, birds, reptiles, fish) wikipedia.orgnih.gov |
Theta-Defensins (θ-Defensins)
Theta-defensins are a unique class of cyclic defensins that have been identified in non-human Old World primates. wikipedia.orgwikipedia.org These peptides are shorter than both alpha and beta-defensins, typically comprising 18 amino acids. google.comfrontiersin.org They are synthesized as precursor molecules that are subsequently processed and ligated to form a cyclic structure with three parallel disulfide bonds, creating a distinct cyclic cystine ladder motif. wikipedia.orgrcsb.org Rhesus Theta this compound-1 (RTD-1) is a notable example found in rhesus macaques. frontiersin.org Although genetic remnants of theta-defensins (retrocyclins) exist in humans, they are non-functional due to inactivating mutations. frontiersin.org
Table 3: Characteristics of Theta-Defensins
| Subfamily | Example (Primate) | Structure Type | Length (Amino Acids) | Disulfide Connectivity | Occurrence |
| Theta-Defensin | RTD-1 | Cyclic | 18 | Three parallel bonds | Non-human Old World Primates wikipedia.orgwikipedia.org |
This compound Classes in Invertebrates and Plants
Defensins found in invertebrates, plants, and fungi primarily belong to the cis-defensin superfamily, which represents an independent evolutionary lineage from the trans-defensins found in vertebrates. wikipedia.orgnih.govoup.com
Cis-Defensin Superfamily
The cis-defensin superfamily is structurally characterized by a specific arrangement of disulfide bonds where two disulfides orient in a "cis" manner, connecting the final beta-strand to an alpha-helix. nih.govoup.combiorxiv.org This superfamily encompasses defensins from various invertebrates, including arthropods and molluscs, as well as from plants and fungi. wikipedia.orgoup.com While sharing a common structural fold, cis-defensins exhibit considerable sequence divergence, leading to a variety of functions beyond direct antimicrobial activity, such as roles in signaling, ion channel modulation, and enzyme inhibition. oup.comnih.gov
Trans-Defensin Superfamily
Although the trans-defensin superfamily is predominantly associated with vertebrates, it also includes some invertebrate defensins, such as the 'big defensins' identified in molluscs, arthropods, and lancelets. wikipedia.orgwikipedia.org The defining structural characteristic of trans-defensins is the "trans" orientation of two analogous disulfide bonds that link the final beta-strand to different secondary structural elements, contrasting with the cis arrangement seen in the cis-defensin superfamily. nih.govoup.combiorxiv.orgportlandpress.com
Table 4: Comparison of this compound Superfamilies
| Superfamily | Primary Organism Groups | Key Structural Feature (Disulfide Orientation) | Examples of Included Defensins |
| Cis-Defensin | Invertebrates, Plants, Fungi | Two disulfides link final β-strand to the same α-helix (cis) nih.govoup.combiorxiv.org | Arthropod defensins, Plant defensins, Fungal defensins wikipedia.org |
| Trans-Defensin | Vertebrates, Some Invertebrates | Two disulfides link final β-strand to different secondary structures (trans) nih.govoup.combiorxiv.orgportlandpress.com | Alpha-defensins, Beta-defensins, Theta-defensins, Big defensins wikipedia.orgwikipedia.org |
Big Defensins
Big defensins are a family of antimicrobial peptides found primarily in invertebrates, such as mollusks, arthropods, and lancelets wikipedia.orgfrontiersin.org. They are considered potential ancestors of vertebrate beta-defensins frontiersin.orgnih.govasm.org. Big defensins are larger than typical defensins, often around 70-80 residues, and possess a unique two-domain structure oup.comfrontiersin.org. This structure consists of a hydrophobic N-terminal domain and a cationic C-terminal domain that resembles a beta-defensin fold, containing six cysteine residues involved in three disulfide bridges frontiersin.orgasm.orgplos.orgpdbj.orggeneticsmr.org.
Research findings highlight the functional significance of this two-domain structure. The N-terminal hydrophobic domain contributes to antimicrobial activity, particularly against Gram-positive bacteria, and can undergo conformational changes upon interacting with membranes pdbj.orggeneticsmr.orgacs.org. The C-terminal domain is more potent against Gram-negative bacteria and exhibits a beta-defensin-like structure pdbj.orggeneticsmr.org. Studies on oyster Crassostrea gigas big this compound 1 (Cg-BigDef1) have shown that the N-terminal domain is crucial for salt-stable antimicrobial activity and drives the assembly of the peptide into nanonets that trap and kill bacteria asm.org. The presence and expression patterns of big this compound genes can vary within species, suggesting functional divergence frontiersin.orgnih.govnih.gov.
Nomenclature and Categorization Based on Disulfide Connectivity
A key method for classifying defensins, particularly in mammals, is based on the pattern of their intramolecular disulfide bonds frontiersin.orgoup.complos.orgresearchgate.net. This connectivity dictates the tertiary structure and contributes to the stability of the peptide nih.govresearchgate.netnih.gov. Mammalian defensins are categorized into three main subfamilies based on their disulfide topology: alpha (α), beta (β), and theta (θ)-defensins frontiersin.orgmdpi.comoup.com.
While all three mammalian subfamilies typically contain six cysteine residues forming three disulfide bonds, the specific cysteine pairings differ frontiersin.orgresearchgate.netnih.gov.
Alpha-defensins: These are found in humans (e.g., human neutrophil peptides 1-4 and human enteric defensins 5 and 6), rabbits, guinea pigs, rats, macaques, and hamsters frontiersin.orgoup.comnih.govoup.com. They are primarily expressed in neutrophils and Paneth cells oup.comnih.govoup.com. The disulfide connectivity in alpha-defensins is typically Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 researchgate.netnih.govnih.gov.
Beta-defensins: These are widely distributed in vertebrates and are predominantly found in epithelial cells frontiersin.orgoup.comebi.ac.ukmdpi.com. Humans express at least four beta-defensins, with many more identified in other species like cows ebi.ac.ukmdpi.comnih.gov. The characteristic disulfide bridge pattern for beta-defensins is Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 researchgate.netnih.govatlasgeneticsoncology.orgpnas.org.
Theta-defensins: These are unique cyclic peptides, approximately 18 amino acids long, stabilized by three parallel disulfide bonds in a ladder-like pattern frontiersin.orgnih.gov. They are formed from two nonapeptides nih.govannualreviews.org. To date, theta-defensins have primarily been isolated from leukocytes of rhesus macaques, although homologous RNA transcripts exist in humans but are not translated into functional peptides due to premature stop codons frontiersin.organnualreviews.org. The disulfide connectivity in theta-defensins is Cys3-Cys16, Cys5-Cys14, and Cys7-Cys12 (based on an 18-residue structure) nih.gov.
Despite the differences in disulfide connectivity and primary sequence, alpha and beta-defensins share a similar tertiary structure featuring a triple-stranded antiparallel β-sheet plos.orgnih.govplos.org. This cysteine-stabilized αβ (CSαβ) motif is common among many defensins mdpi.comnih.govresearchgate.net.
The specific arrangement of disulfide bonds significantly influences the structural stability and biological activity of defensins plos.orgnih.gov. Research exploring human beta-defensin 3 (hBD3) with non-native disulfide connectivities demonstrated that while antimicrobial activity against Escherichia coli was similar across different topological analogs, chemotactic activity varied widely and was dependent on the disulfide bond topology nih.govpnas.org. This suggests that disulfide bonds are crucial for receptor-mediated functions like chemotaxis but may be less critical for direct antimicrobial action nih.gov.
The following table summarizes the key characteristics of the main mammalian this compound subfamilies based on disulfide connectivity:
| This compound Subfamily | Typical Length (amino acids) | Disulfide Connectivity (Cys-Cys) | Primary Location in Humans | Structure |
| Alpha (α) | 29-35 | C1-C6, C2-C4, C3-C5 | Neutrophils, Paneth cells | Triple-stranded antiparallel β-sheet |
| Beta (β) | Up to 45 | C1-C5, C2-C4, C3-C6 | Epithelial cells | N-terminal helix + Triple-stranded β-sheet |
| Theta (θ) | 18 | C3-C16, C5-C14, C7-C12 | Rhesus macaque leukocytes (not in humans) | Cyclic, triple-stranded β-sheet ladder |
Note: Disulfide connectivity numbering is based on the position of cysteine residues within the mature peptide sequence.
Structural Biology of Defensins
Primary Sequence Characteristics and Cysteine Motifs
Defensins are characterized by their small size, typically ranging from 29 to 54 amino acid residues, and a high content of cysteine residues. nih.govmdpi.com These cysteine residues are highly conserved in number and position and are critical for forming disulfide bonds that stabilize the protein fold. nih.govmdpi.com
The number of conserved cysteine residues varies among different defensin (B1577277) families. Plant defensins commonly possess eight conserved cysteine residues (C1 to C8), while many insect and mammalian defensins contain six conserved cysteines. mdpi.comfrontiersin.org The spacing between these cysteine residues, although variable in some regions, follows conserved patterns that are characteristic of different this compound classes. For instance, plant defensins often exhibit a motif like C-Xaa₃-Xaa₁₀-C-Xaa₂-Xaa₁₂-C-Xaa₃-Xaa₄-C-Xaa₃-Xaa₁₇-C-Xaa₄-Xaa₃₂-C-Xaa-C-Xaa₁-Xaa₆-C, although variations exist. mdpi.com Beta-defensins are defined by a six-cysteine motif with a typical spacing of C-Xaa₆-C-Xaa₄-C-Xaa₉-C-Xaa₆-C-C. pnas.org
Despite significant variation in the amino acid sequences within the loops connecting the conserved cysteines, certain motifs are functionally important. nih.gov A notable example is the γ-core motif (X1-3GXCX3-9C) found in plant defensins, which is located within the β2 and β3 strands and the loop connecting them. mdpi.com This motif has been shown to be a major determinant of antifungal and antibacterial activity in many plant defensins. mdpi.com
Conserved Three-Dimensional Folds
Defensins from different kingdoms exhibit conserved three-dimensional folds despite their primary sequence diversity. nih.govresearchgate.net The most common structural motif found in many defensins is the Cysteine-Stabilized αβ-Motif (CSαβ). mdpi.comfrontiersin.org
Cysteine-Stabilized αβ-Motif (CSαβ)
The CSαβ motif is a characteristic structural scaffold found in defensins from plants, insects, and some invertebrates. mdpi.comfrontiersin.orgresearchgate.net This motif is typically composed of one α-helix and a triple-stranded antiparallel β-sheet. mdpi.comresearchgate.net The secondary structure elements are arranged in a specific order, such as β1-H1-β2-β3, where H1 represents the α-helix and β1, β2, and β3 are the β-strands. mdpi.com These secondary structures are interconnected by loops of varying lengths. mdpi.com The CSαβ fold is stabilized by a specific arrangement of disulfide bonds. mdpi.comfrontiersin.org
Knottin Fold Topology
Many defensins, particularly plant defensins, adopt a knottin fold topology, which is a specific type of protein fold characterized by a "knotted" arrangement of disulfide bonds. mdpi.comresearchgate.net In the knottin fold, at least one disulfide bond passes through a macrocycle formed by the peptide backbone and two other disulfide bonds. researchgate.netnih.gov This topology provides exceptional stability to the this compound molecule. mdpi.com The knottin fold in defensins is often based on the CSαβ motif, where the disulfide bonds create the characteristic knotted structure. researchgate.net
Disulfide Bond Topology and Conformation
The disulfide bonds formed between conserved cysteine residues are crucial for maintaining the stable three-dimensional structure of defensins. researchgate.netplos.org The pattern of disulfide connectivity is a key feature used to classify different this compound families. mdpi.comnih.gov
In human defensins, for example, α-defensins and β-defensins have distinct disulfide bond topologies. Alpha-defensins typically have disulfide bridges connecting Cys¹-Cys⁶, Cys²-Cys⁴, and Cys³-Cys⁵, while β-defensins have a connectivity pattern of Cys¹-Cys⁵, Cys²-Cys⁴, and Cys³-Cys⁶. nih.gov Plant defensins, which usually have eight cysteines, often exhibit a disulfide connectivity of C1-C8, C2-C5, C3-C6, and C4-C7. mdpi.com This parallel arrangement of C3-C6 and C4-C7 disulfide bonds in plant defensins is referred to as a cis arrangement. mdpi.com
These specific disulfide linkages constrain the peptide backbone, contributing to the compact globular structure and high stability of defensins against thermal and proteolytic degradation. mdpi.comfrontiersin.org
Structural Determinants of this compound Function
The cationic nature of many defensins, due to a high content of arginine and lysine (B10760008) residues, facilitates their initial interaction with negatively charged microbial membranes. nih.govnih.gov Hydrophobic patches on the this compound surface are also important for membrane insertion and disruption. rcsb.orgfrontiersin.org
Specific loop regions, such as the γ-core motif in plant defensins, have been identified as crucial for biological activity. mdpi.com Mutations or modifications within these regions can significantly impact the this compound's potency and specificity. plos.org The precise arrangement of cationic and hydrophobic residues within these functional regions, presented on the stable disulfide-bonded scaffold, is critical for mediating interactions with target molecules and exerting antimicrobial or other biological effects. plos.orgfrontiersin.org
Conformational Flexibility and Dynamic Behavior of Defensins
Although defensins are known for their structural stability due to disulfide bonds, they also exhibit conformational flexibility and dynamic behavior, which can be important for their function. mdpi.com Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that defensins are not rigid molecules but undergo dynamic motions on various timescales, from picoseconds to milliseconds. mdpi.commdpi.com
This dynamic behavior can involve movements within loop regions or even more global fluctuations of the protein structure. mdpi.com For instance, in plant defensins, the two longest loops (L1 and L3) and nearby regions, including parts of the γ-core, are often more dynamic. mdpi.com This flexibility may play a role in target recognition and interaction, potentially through mechanisms like conformational selection, where the this compound samples different conformations and binds to the target in a pre-existing, favorable state. mdpi.commdpi.com
The degree and nature of conformational dynamics can vary between different defensins and may contribute to their diverse activities and specificities. mdpi.commdpi.com The lack of extensive hydrophobic cores and hydrogen bonding in some defensins, in addition to disulfide bonds, can contribute to this molecular plasticity, which is considered an important characteristic for biological functions involving interactions with different targets. mdpi.com
Computational Modeling and Structural Prediction of Defensins
Computational modeling and structural prediction play a crucial role in understanding the structure-function relationship of defensins, particularly when experimental structures are unavailable or to explore dynamic behavior and interactions. These in silico approaches complement experimental methods like NMR and X-ray crystallography, offering insights into this compound conformation, stability, and interactions with targets like microbial membranes. scbt.commdpi.com
Various computational methods are employed in this compound research. Machine learning (ML) algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Increment of Diversity (ID), have been widely used for the in silico prediction and classification of defensins and their families based on sequence information. nih.govresearchgate.netexcli.denih.govplos.org These methods can effectively identify potential defensins and their types from large-scale protein sequence data without requiring prior knowledge of their three-dimensional structures, which is particularly useful given that experimental methods can be time-consuming and costly. nih.govexcli.denih.gov
Molecular dynamics (MD) simulations are extensively used to study the dynamic stability, conformational changes, and interactions of defensins. scienceopen.comchalcogen.ronih.govcore.ac.ukplos.org These simulations can provide atomic-level details about how defensins behave in different environments, such as near membrane interfaces. scienceopen.comscielo.br For instance, MD simulations have been used to study the behavior of human alpha-defensins (HNPs) near a water/membrane interface, revealing differences in the behavior of HNP-3 compared to HNP-1 and HNP-2, potentially linked to its lower potency. scienceopen.comscielo.br MD simulations have also been applied to analyze the dynamic stability of native and mutant this compound structures, such as Human Alpha-Defensin 5 (HD5), and to investigate the effect of mutations on conformation and flexibility. chalcogen.rocore.ac.ukplos.org Accelerated molecular dynamics (aMD) is an enhanced sampling technique used to explore a wider range of conformational states of defensins over longer timescales. core.ac.ukplos.org
Homology modeling is another key computational technique used when the crystal structure of a this compound is not available but related sequences with known structures exist. This method allows for the construction of a 3D model based on the known structure of a homologous protein. nih.govsemanticscholar.orgmdpi.com For example, homology modeling has been used to predict the 3D structures of defensins from organisms like Culex pipiens and tomato, providing insights into their structural features. semanticscholar.orgmdpi.com
Computational docking studies are employed to predict how defensins interact with other molecules, such as microbial membrane components or inhibitors. scbt.comnih.gov These studies help to understand the binding affinities and key interactions at the atomic level, aiding in the design of modified peptides or inhibitors. scbt.comnih.gov
Research findings from computational modeling studies have provided valuable insights into various aspects of this compound structural biology:
Conformational Dynamics and Stability: MD simulations have shown that defensins can exhibit dynamic behavior and sample different conformational states, which can be important for their function. mdpi.comcore.ac.uk Studies on plant defensins, for instance, have revealed significant conformational exchange on different timescales. mdpi.com
Membrane Interaction Mechanisms: Computational studies, including MD simulations, contribute to understanding how defensins interact with and disrupt microbial membranes. scienceopen.comscielo.brnih.gov These studies explore mechanisms such as pore formation and the role of hydrophobic and charged residues in membrane binding and insertion. scienceopen.comscielo.brnih.gov
Oligomerization States: Computational approaches, such as docking and simulation strategies, have been used to probe the oligomerization states of defensins in membranes, which can be crucial for their activity. nih.govtandfonline.com Studies have predicted dimer and even octamer structures of defensins. nih.govtandfonline.com
Effect of Mutations: Computational analyses, including MD simulations, are used to evaluate the structural and functional impact of mutations in this compound sequences, helping to understand how modifications affect stability, conformation, and interaction with targets. nih.govcore.ac.ukplos.org
Several computational tools and web servers have been developed to facilitate this compound prediction and analysis. nih.govresearchgate.netexcli.deplos.orgplos.orgfrontiersin.org These resources allow researchers to submit sequences and obtain predictions regarding this compound characteristics and classification. nih.govresearchgate.netexcli.deplos.orgplos.orgfrontiersin.org
Computational Methods for this compound Prediction and Analysis
| Method | Application | Key Algorithms/Techniques Used | Findings/Insights |
| Machine Learning | Prediction and classification of defensins and families | SVM, RF, ID | High accuracy in identifying defensins and their types from sequences; useful for large-scale analysis. nih.govresearchgate.netexcli.deplos.org |
| Molecular Dynamics Simulation | Studying dynamic stability, conformation, and interactions | All-atom MD, aMD, force fields (e.g., CHARMM36, OPLS), water models (e.g., TIP3P) | Provides atomic-level insights into this compound behavior, membrane interactions, and the effect of mutations. scienceopen.comchalcogen.ronih.govcore.ac.ukplos.orgscielo.br |
| Homology Modeling | Predicting 3D structure from sequence | Modeller, Rosetta | Generates 3D models when experimental structures are unavailable, aiding structural characterization. nih.govsemanticscholar.orgmdpi.com |
| Molecular Docking | Predicting interactions with targets | Docking algorithms, scoring functions | Helps understand binding affinities and interaction patterns with membranes, inhibitors, or other molecules. scbt.comnih.govnih.gov |
Performance of Selected Machine Learning Methods for this compound Prediction
| Method | Application | Overall Accuracy (Example) | Reference |
| iDPF-PseRAAAC | This compound Family Prediction | 95.10% | plos.org |
| iDPF-PseRAAAC | Vertebrate Subfamily Prediction | 98.39% | plos.org |
| DEFENSINPRED | This compound Prediction | ~99% (SVM model) | researchgate.net |
| Karnik's method | This compound vs. Non-defensin | Data not explicitly stated as overall accuracy in snippet, but comparison is made. | nih.gov |
Note: Accuracy values can vary depending on the dataset and specific implementation.
Computational modeling and structural prediction continue to be essential tools in this compound research, providing valuable insights into their complex structures, dynamics, and mechanisms of action, and guiding the design of novel antimicrobial peptides. scbt.commdpi.comnih.govnih.govcore.ac.ukplos.orgnih.govtandfonline.com
Evolutionary Dynamics of Defensin Gene Families
Phylogenetic Origins and Deep Evolutionary History of Defensins
Defensins represent an ancient family of antimicrobial peptides. nih.govfrontiersin.orgresearchgate.net While traditionally considered a single superfamily, evidence suggests that defensins actually consist of two evolutionarily independent superfamilies: cis-defensins and trans-defensins. nih.govoup.comfrontiersin.orgoup.com This classification is based on differences in their secondary structure orientation, cysteine motifs, disulfide bond connectivities, tertiary structure similarities, and precursor gene sequences. nih.govfrontiersin.org The similarities observed between these two superfamilies are thought to be a result of extensive convergent evolution, rather than a single common ancestor. nih.govoup.comoup.com
The evolutionary relationship between vertebrate and non-vertebrate defensins is still being investigated. frontiersin.org However, phylogenetic studies indicate that a primordial β-defensin may be the common ancestor of all vertebrate defensins, with this gene family expanding throughout vertebrate evolution. frontiersin.org This hypothesis is supported by the presence of β-defensin-like genes in phylogenetically distant vertebrates, including fishes, reptiles, and birds. frontiersin.orgresearchgate.net Big defensins, found in invertebrates like bivalve mollusks, arthropods, and basal chordates, are believed to be potential ancestors of vertebrate β-defensins. frontiersin.orgresearchgate.netnih.gov Genomic organization and 3D structural conservation provide evidence for this relationship, suggesting that β-defensins may have emerged from ancestral big defensins through mechanisms like exon shuffling or intronization. researchgate.netnih.gov
α-defensins, in contrast to the more ancient β-defensins, appear to be mammalian-specific genes. frontiersin.org They are thought to have evolved from β-defensins after mammals diverged from other vertebrates, supported by their physical proximity on chromosomes and similarities in structure and activity. physiology.org θ-defensins are believed to have evolved from α-defensins and have been found only in certain non-human primates. researchgate.netfrontiersin.orgphysiology.org
Convergent Evolution in Defensin (B1577277) Superfamilies
Despite their independent evolutionary origins, the cis- and trans-defensin superfamilies exhibit remarkable convergent evolution in their sequence, structure, and function. nih.govoup.comfrontiersin.orgoup.comlatrobe.edu.au This convergence is particularly striking given the high sequence diversity within these superfamilies. nih.gov The functional utility of a stable, compact, disulfide-rich core has been repeatedly exploited by evolution. nih.govresearchgate.net
Convergent features are observed across primary, secondary, and tertiary structures. nih.gov While inter-cysteine loops can be highly divergent, certain convergent sequence features exist. nih.gov At the structural level, both superfamilies have converged on similar folds, which is less common for larger proteins but is facilitated by the constraints imposed on small, cysteine-rich peptides. nih.gov Furthermore, both superfamilin have convergently evolved members with signaling activities, such as immune cell recruitment. nih.gov
Examples of convergent evolution extend to specific functions. For instance, while some β-defensins in deuterostomes, like human β-defensins, may lack direct antimicrobial activity at physiological salt concentrations and act as immunomodulators, this represents a functional shift. nih.gov In platypus, some β-defensin genes have convergently evolved into venom peptides with similar structures to reptilian venom genes, despite being evolutionarily distinct. oup.com
Gene Duplication and Divergence Events in this compound Evolution
Gene duplication and subsequent divergence are major driving forces in the evolution and diversification of this compound gene families. researchgate.netplos.orgnih.govneueve.comias.ac.in This process, often described as "birth-and-death" evolution, leads to the expansion of gene numbers and the generation of new gene lineages. researchgate.netplos.orgoup.com
In vertebrates, a pattern of duplication and divergence is evident at a deep timescale. researchgate.net For example, the expansion of the β-defensin family occurred throughout vertebrate evolution. frontiersin.org In mammals, α-defensin genes have undergone rapid duplication and positive diversifying selection following the divergence of mammalian species. physiology.org Similarly, the human β-defensin locus on chromosome 8 has evolved through successive rounds of duplication followed by substantial divergence. nih.gov
Lineage-specific gene duplications have also played a significant role. In bivalve mollusks, independent lineage-specific tandem gene duplications have led to an expanded repertoire of big this compound sequences. frontiersin.orgnih.govunits.it In birds, studies comparing β-defensin gene clusters in chicken and zebra finch reveal several gene duplication events, with a notable expansion in the zebra finch lineage after the galliformes-passeriformes split. neueve.com Plant this compound-like (DEFL) gene families also show evidence of large-scale duplication events, often occurring between species, followed by divergent or purifying selection. oup.comias.ac.in
Following duplication, divergent selection pressures act on the duplicated genes. ias.ac.in For β-defensins, rapid sequence divergence, particularly in the region encoding the mature antimicrobial peptide, is driven by accelerated positive selection. nih.gov This diversification allows for adaptation to different microbial challenges. physiology.org
Analysis of this compound Gene Cluster Organization
This compound genes are frequently organized in clusters within genomes. oup.comnih.govfrontiersin.orgplos.orgresearchgate.net This clustered organization is consistent with a model of multiple rounds of duplication and divergence from a common ancestral gene. frontiersin.org
In humans, α-defensin genes and some β-defensin genes are found on adjacent loci on chromosome 8p22–p23, forming a cluster. frontiersin.org Human β-defensin genes are organized into three main clusters at 8p23.1, 20p13, and 20q11.1, with a smaller potential cluster on chromosome 6p12. frontiersin.org The cluster at 8p23.1 contains a number of β-defensins within a repeat unit that shows copy number variation. frontiersin.org Primate α-/θ-defensin genes are also located as multigene clusters on homologous regions of chromosome 8p23. plos.org
In birds, avian β-defensins (AvBDs) are found clustered on chromosome 3 in both chicken and zebra finch. neueve.com The zebra finch has a cluster of 22 AvBD genes within a relatively small region, with some genes highly conserved with chicken orthologs and others appearing to be results of recent duplications. neueve.com
Plant this compound-like genes in Arabidopsis are also frequently clustered, with individual clusters evolving from successive rounds of duplication and selection. oup.com In grapevine, DEFL genes are located on multiple chromosomes, with the largest cluster showing signs of rapid expansion and accumulation of pseudogenes. apsnet.org
The organization of these clusters, often containing genes with varying degrees of sequence similarity and expression patterns, reflects their dynamic evolutionary history and potential for coordinated regulation and diversified function.
Role of Copy Number Variation (CNV) in this compound Diversification
Copy number variation (CNV), which involves variations in the number of copies of a particular gene, is a significant factor in the diversification of this compound gene families. researchgate.netnih.govfrontiersin.orgresearchgate.netoup.commdpi.comroyalsocietypublishing.orgle.ac.uk this compound genes often reside in genomic regions prone to structural variations, including CNVs. nih.govresearchgate.net
Many defensins exhibit CNV across various lineages. researchgate.net This is particularly well-characterized for β-defensins in mammals, including humans, macaques, cattle, and pigs. frontiersin.orgoup.commdpi.comroyalsocietypublishing.orgle.ac.uk In humans, a cluster of β-defensins on chromosome 8p23.1 is a contiguous CNV region, with the repeat unit typically present in 2-8 copies in the population. frontiersin.orgoup.com The mutation rate at this locus is high, indicating considerable plasticity. frontiersin.org
CNV in this compound genes can have phenotypic consequences. royalsocietypublishing.orgle.ac.uk For instance, CNV of the DEFB4 gene in humans has been associated with protein expression levels, mucosal antimicrobial activity, and the risk of psoriasis. mdpi.comroyalsocietypublishing.orgle.ac.uk In cattle, extensive CNV in β-defensin genes, particularly DEFB103, has been demonstrated, with potential implications for fertility. researchgate.netroyalsocietypublishing.orgle.ac.uk Studies in pigs also show extensive CNVs in β-defensins, which may contribute to resilience against pathogenic infections. mdpi.com
Evolution of Functional Specialization within this compound Lineages
Following gene duplication and divergence, this compound lineages have undergone functional specialization. researchgate.netias.ac.in While initially characterized by their broad-spectrum antimicrobial activity, many defensins have acquired diverse roles beyond direct microbial killing. researchgate.netnih.govoup.comnih.gov
The divergent evolution of inter-cysteine regions within this compound structures contributes to their functional diversity. nih.gov Natural selection appears to have acted to diversify the functionally active mature this compound region, while signal or prosegment sequences are more conserved. physiology.orgnih.gov
Examples of functional specialization include roles in cell signaling, such as chemoattracting leukocytes and stimulating cytokine release, mediated by interactions with chemokine receptors. nih.gov Some defensins have evolved specific roles in reproduction, including influencing sperm function. researchgate.netoup.comroyalsocietypublishing.orgle.ac.uk In plants, specific this compound-like genes expressed in reproductive tissues are involved in male-female gamete interactions. physiology.org Defensins have also been implicated in development and wound healing. nih.govresearchgate.net
The evolution of novel functions can be a consequence of the birth-and-death process, where some duplicated genes become specialized for a new function. researchgate.net The presence of multiple, divergent subsets of defensins within a species is thought to help organisms cope with different microbial challenges in their specific ecological niches. physiology.org The ongoing evolutionary diversification of this compound genes and families, coupled with varying expression patterns and responses to stimuli, highlights the complexity of their functional roles and adaptation. frontiersin.orgnih.govunits.it
Here is a data table summarizing some key aspects of this compound gene family evolution:
| Evolutionary Process | Description | Examples/Evidence |
| Phylogenetic Origins | Independent origins of cis- and trans-defensin superfamilies; ancient lineage of β-defensins as potential ancestor of vertebrate defensins. | Classification into cis- and trans-defensins based on structural differences. nih.govoup.comfrontiersin.orgoup.com β-defensin-like genes in fish, reptiles, birds. frontiersin.orgresearchgate.net Big defensins as potential β-defensin ancestors. frontiersin.orgresearchgate.netnih.gov |
| Convergent Evolution | Independent evolution leading to similar structural and functional features in cis- and trans-defensins. | Similar disulfide-rich core structures and folds despite sequence divergence. nih.govresearchgate.net Convergent evolution of signaling activities. nih.gov Platypus and reptile venom peptides. oup.com |
| Gene Duplication and Divergence | Repeated duplication of genes followed by sequence and functional divergence. | "Birth-and-death" evolution model. researchgate.netplos.orgoup.com Rapid duplication and diversification of mammalian α-defensins. physiology.org Lineage-specific expansions in mollusks and birds. frontiersin.orgneueve.comnih.govunits.it |
| Gene Cluster Organization | This compound genes are often physically grouped in the genome. | Human α- and β-defensin clusters on chromosome 8. frontiersin.orgplos.org Avian β-defensin clusters on chromosome 3. neueve.com Clustered DEFL genes in plants. oup.comias.ac.inapsnet.org |
| Copy Number Variation (CNV) | Variation in the number of copies of this compound genes within a population. | Extensive CNV in β-defensins in humans, macaques, cattle, pigs. frontiersin.orgoup.commdpi.comroyalsocietypublishing.orgle.ac.uk Association of CNV with expression levels and disease susceptibility. mdpi.comroyalsocietypublishing.orgle.ac.uk |
| Functional Specialization | Evolution of diverse roles beyond antimicrobial activity. | Immune modulation, cell signaling, reproduction, development, wound healing. nih.govresearchgate.netnih.govoup.comnih.govroyalsocietypublishing.orgle.ac.ukphysiology.org Diversification of mature peptide sequences driven by selection. physiology.orgnih.gov |
Defensin Gene Expression and Transcriptional Regulation
Constitutive and Inducible Expression Patterns of Defensins
Defensin (B1577277) expression can be broadly categorized into two patterns: constitutive and inducible. This dual strategy ensures both a constant state of readiness and the ability to mount a heightened defense in response to an active threat.
Constitutive expression provides a continuous first line of defense against microbial invasion. oup.com For example, HBD-1 is constitutively expressed in epithelial cells. ovid.com Similarly, Paneth cells constitutively express α-defensins, which are stored in granules ready for secretion. nih.gov In bovine alveolar macrophages, certain β-defensins are also expressed constitutively. nih.gov This constant presence of defensins helps to maintain a low microbial load on mucosal surfaces and within tissues.
Inducible expression , on the other hand, allows for a rapid and amplified response to infection or inflammation. oup.com The expression of many β-defensins, such as HBD-2 and HBD-3, is induced by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines. frontiersin.orgfrontiersin.org For instance, the expression of tracheal antimicrobial peptide (TAP) mRNA is significantly increased upon stimulation with bacteria or LPS. nih.govasm.org This inducible expression is a key feature of the innate immune response, allowing the host to conserve resources during periods of health and mount a robust defense when challenged.
Table 2: Expression Patterns of Selected Human Defensins
| This compound | Expression Pattern | Inducing Stimuli |
|---|---|---|
| HBD-1 | Constitutive | - |
| HBD-2 | Inducible | LPS, IL-1β, TNF-α |
| HBD-3 | Inducible | Microbial insults, pro-inflammatory cytokines |
| HD-5 | Constitutive (in Paneth cells) | Secretion induced by bacteria, cholinergic stimuli |
| HD-6 | Constitutive (in Paneth cells) | Secretion induced by bacteria, cholinergic stimuli |
| HNP-1 to 4 | Constitutive (in neutrophils) | Stored in granules, released upon activation |
Transcriptional Regulation of this compound Genes
The expression of this compound genes is tightly controlled at the transcriptional level by a complex interplay of transcription factors and signaling pathways. This regulation ensures that defensins are produced in the right place, at the right time, and in the right amount.
Two of the most important transcription factors involved in the regulation of this compound gene expression are Nuclear Factor-kappa B (NF-κB) and Nuclear Factor for Interleukin-6 expression (NF-IL-6), also known as C/EBPβ. oup.comnih.gov
NF-κB plays a central role in the inducible expression of many this compound genes, particularly β-defensins. nih.gov The promoter regions of genes like human β-defensin 2 (hBD-2) contain consensus binding sites for NF-κB. nih.govoup.com Following stimulation with LPS, the p50-p65 heterodimer of NF-κB binds to these sites, leading to the transcriptional activation of the hBD-2 gene. nih.gov In unstimulated cells, p50 homodimers may be bound to these sites. nih.gov The activation of NF-κB is a common pathway triggered by various microbial products and pro-inflammatory cytokines, making it a key regulator of the innate immune response. frontiersin.org
NF-IL-6 (C/EBPβ) is another transcription factor that has been shown to be involved in the regulation of this compound gene expression, often in cooperation with NF-κB. nih.govoup.com The promoter of the bovine tracheal antimicrobial peptide (TAP) gene, for example, contains binding sites for both NF-κB and NF-IL-6. nih.gov While NF-κB binding activity is induced by LPS, NF-IL-6 binding activity can be constitutively present in the nucleus of tracheal epithelial cells. nih.gov This suggests that the cooperative binding of both transcription factors may be necessary for the full transcriptional induction of certain this compound genes in response to stimuli. nih.govoup.com NF-IL-6 itself can be induced by stimuli such as LPS, IL-1, and IL-6, and it plays a role in regulating a variety of genes involved in inflammation and the acute-phase response. nih.govfrontiersin.org
Regulation via Toll-Like Receptor (TLR) Signaling Pathways
The expression of this compound genes is intricately regulated by the innate immune system's recognition of microbial invasion, a process largely mediated by Toll-Like Receptors (TLRs). nih.gov TLRs are a class of pattern recognition receptors (PRRs) that identify conserved pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria or peptidoglycan from Gram-positive bacteria. nih.govoup.com The engagement of TLRs by these microbial products initiates intracellular signaling cascades that are crucial for mounting an effective host defense, which includes the production of antimicrobial peptides like defensins. karger.comfrontiersin.org
Upon activation, TLRs recruit specific intracellular adaptor proteins containing a Toll/interleukin-1 receptor (TIR) domain. frontiersin.orgnih.gov This initiates one of two major downstream signaling pathways: the MyD88-dependent pathway or the TRIF-dependent pathway. frontiersin.orgnih.govnih.gov
The MyD88-dependent pathway is utilized by nearly all TLRs (except TLR3) and is central to the rapid induction of inflammatory cytokines and defensins. frontiersin.orgresearchgate.net This pathway involves the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn activates a series of kinases, including IL-1 receptor-associated kinases (IRAKs). nih.govyoutube.com This cascade ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). oup.comnih.govnih.gov Both NF-κB and AP-1 are critical, as their binding sites are present in the promoter regions of many this compound genes, such as human β-defensin 2 (hBD-2). oup.com For instance, studies have shown that LPS and peptidoglycan stimulate hBD-2 promoter activation in a TLR4- and TLR2-dependent manner, respectively, and that mutating the NF-κB or AP-1 binding sites abrogates this response. oup.com
The TRIF-dependent pathway (also known as the MyD88-independent pathway) is primarily activated by TLR3 and TLR4. frontiersin.orgresearchgate.net This pathway involves the adaptor protein TIR-domain-containing adapter-inducing interferon-β (TRIF). researchgate.net While this pathway is strongly associated with the production of type I interferons, it can also lead to the activation of NF-κB and the subsequent expression of defensins. researchgate.netresearchgate.net TLR4 is unique in its ability to activate both MyD88- and TRIF-dependent pathways, allowing for a more complex and tailored immune response. karger.comnih.gov
The specific TLRs involved can dictate which defensins are produced. For example:
TLR2 , often in conjunction with TLR1 or TLR6, recognizes lipoproteins and peptidoglycan from Gram-positive bacteria, leading to the induction of hBD-2. nih.gov
TLR4 recognizes LPS from Gram-negative bacteria, potently inducing hBD-2 expression. oup.com
TLR5 activation by bacterial flagellin (B1172586) has also been shown to upregulate this compound expression.
TLR9 , which recognizes unmethylated CpG DNA motifs found in bacteria and viruses, can induce the expression of α-defensins (also known as cryptdins) in the intestine. researchgate.net
Table 1: TLRs Involved in this compound Regulation
| Receptor | Microbial Ligand (PAMP) | Primary Signaling Pathway | Induced this compound (Example) |
|---|---|---|---|
| TLR2/1, TLR2/6 | Lipoproteins, Peptidoglycan | MyD88-dependent | Human β-defensin 2 (hBD-2) |
| TLR4 | Lipopolysaccharide (LPS) | MyD88- and TRIF-dependent | Human β-defensin 2 (hBD-2) |
| TLR5 | Flagellin | MyD88-dependent | β-defensins |
| TLR9 | Unmethylated CpG DNA | MyD88-dependent | α-defensins (Cryptdins) |
Modulation of this compound Expression by Host Factors and Microbial Stimuli
The expression of defensins is not solely dependent on direct microbial recognition but is also finely tuned by a complex interplay of endogenous host factors and various microbial stimuli. This modulation allows for a calibrated response to infection and inflammation, ensuring that this compound levels are appropriate for the specific threat.
Host Factors:
A variety of host-derived molecules, particularly pro-inflammatory cytokines, play a significant role in upregulating this compound expression. These cytokines are often produced by immune and epithelial cells in response to infection or tissue damage and can amplify the initial this compound response triggered by PAMPs.
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) are potent inducers of β-defensin expression in epithelial cells. They are released during inflammatory responses and signal through their respective receptors to activate the NF-κB pathway, a common and crucial pathway for this compound gene transcription. The induction of human β-defensin 2 (hBD-2), for example, is strongly mediated by both TNF-α and IL-1β.
Interleukin-17 (IL-17) , a cytokine produced primarily by T helper 17 (Th17) cells, is another key regulator. It is particularly important for host defense at mucosal surfaces and can induce the expression of β-defensins in epithelial cells, often working synergistically with TNF-α.
Interleukin-22 (IL-22) , produced by various immune cells, including Th17 and innate lymphoid cells, acts on epithelial cells to promote tissue repair and induce the production of antimicrobial proteins, including β-defensins.
Vitamin D , in its active form (1,25-dihydroxyvitamin D3), has been shown to modulate this compound expression. It can enhance the expression of human β-defensin 2 and cathelicidin, another antimicrobial peptide, by binding to the vitamin D receptor (VDR) on immune and epithelial cells. This provides a link between nutritional status and innate immune function.
Microbial Stimuli:
Beyond the well-defined PAMPs that trigger TLRs, the broader context of the microbial environment also influences this compound levels.
Commensal Microbiota: The resident microbial flora plays a homeostatic role in maintaining a baseline level of this compound expression. This tonic stimulation helps keep the epithelial barrier prepared for potential pathogenic encounters. For instance, Paneth cells in the small intestine continuously secrete α-defensins, a process influenced by signals from the commensal microbiota.
Pathogen-Specific Factors: Different pathogens can induce distinct this compound expression profiles. This specificity may arise from the unique combination of PAMPs they present or their ability to secrete toxins and other virulence factors that can manipulate host cell signaling pathways, either inducing or, in some cases, suppressing this compound expression as a mechanism of immune evasion.
Bacterial Biofilms: The formation of bacterial biofilms can also modulate this compound expression. The chronic inflammatory environment created by biofilms can lead to sustained, albeit often ineffective, this compound production.
Table 2: Modulation of this compound Expression
| Modulator Type | Specific Modulator | Effect on this compound Expression |
|---|---|---|
| Host Factor (Cytokine) | TNF-α | Upregulation (Induction) |
| Host Factor (Cytokine) | IL-1β | Upregulation (Induction) |
| Host Factor (Cytokine) | IL-17 | Upregulation (Induction) |
| Host Factor (Hormone) | Vitamin D (active form) | Upregulation (Enhancement) |
| Microbial Stimulus | Commensal Microbiota | Baseline/Homeostatic Expression |
| Microbial Stimulus | Pathogen-Associated Molecular Patterns (PAMPs) | Strong Upregulation (Induction) |
Post-Translational Processing and Maturation of this compound Peptides
Defensins are synthesized as inactive precursor proteins, or propeptides, that require a series of post-translational processing steps to become fully active antimicrobial molecules. This tightly regulated maturation process is crucial to prevent potential cytotoxic effects of active defensins on host cells and to ensure their activity is localized to sites of infection.
The initial translation product is a preprothis compound . This molecule contains an N-terminal signal peptide that directs it into the endoplasmic reticulum for secretion. Within the endoplasmic reticulum, the signal peptide is cleaved off, resulting in a prothis compound . This prothis compound consists of an N-terminal pro-region and the C-terminal mature this compound domain. The anionic pro-region is thought to neutralize the cationic charge of the mature this compound domain, thereby keeping it in an inactive and non-toxic state during intracellular transport and storage.
The final and critical step is the proteolytic cleavage of the pro-region to release the active, mature this compound peptide. The specific enzymes responsible for this cleavage vary depending on the this compound class and the cell type.
α-defensins: In the Paneth cells of the small intestine, the conversion of human pro-α-defensin 5 (pro-HD5) and pro-HD6 is primarily mediated by the serine protease trypsin . In neutrophils, the processing of α-defensins (known as human neutrophil peptides, HNPs) is carried out by serine proteases such as elastase and proteinase 3 .
β-defensins: The activation of β-defensins is less completely understood but is known to involve proteases present at epithelial surfaces. For instance, human β-defensin 1 (hBD-1), which is constitutively expressed in an inactive form, can be activated by the cleavage of its pro-region by secreted microbial proteases or host proteases in response to infection.
This multi-step process from preprothis compound to active peptide ensures that potent, membrane-disrupting defensins are only unleashed at the appropriate time and place, forming a critical control point in this fundamental arm of the innate immune system.
Molecular and Cellular Mechanisms of Defensin Action
Mechanisms of Interaction with Microbial Targets
Defensins, being cationic and amphipathic, are drawn to the negatively charged surfaces of microbial membranes frontiersin.orgmdpi.comexplorationpub.com. This initial electrostatic interaction is crucial for their subsequent actions mdpi.comtandfonline.com.
Membrane Interaction and Permeabilization
A widely accepted mechanism of defensin (B1577277) action involves the disruption and permeabilization of microbial cell membranes frontiersin.orgresearchgate.netmdpi.comresearchgate.net. The interaction between the positively charged residues of defensins and the negatively charged components of microbial membranes, such as anionic phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, facilitates binding to the membrane surface mdpi.commdpi.comexplorationpub.comtandfonline.comfrontiersin.org.
Upon binding, defensins can adopt different models to permeabilize the membrane, including the barrel-stave, toroidal pore, and carpet models frontiersin.orgtandfonline.com. In the barrel-stave model, peptides insert perpendicularly into the membrane, forming pore structures tandfonline.com. The toroidal pore model involves peptides inserting perpendicularly and inducing a local membrane curvature, where pores are formed by both peptides and phospholipid head groups frontiersin.orgtandfonline.com. The carpet model suggests peptides adsorb parallel to the membrane surface and, upon reaching a certain concentration, disrupt the membrane integrity in a detergent-like manner tandfonline.com. The specific mechanism can vary depending on the this compound and the target microorganism tandfonline.com.
For instance, human α-defensins like HNP-1 to HNP-4 have been shown to permeabilize the outer and inner membranes of Gram-negative bacteria, leading to loss of cell viability mdpi.com. Studies with artificial membranes have also demonstrated the ability of defensins to induce permeabilization mdpi.comresearchgate.net. While pore formation is a well-investigated mechanism, some studies suggest that the antimicrobial activity of defensins is not always solely dependent on membrane permeabilization, particularly at lower, more physiological concentrations mdpi.comnih.gov.
Research using molecular dynamics simulations has provided insights into the membrane interaction of specific defensins. For example, simulations of human α-defensin 5 (HD5) interacting with a Gram-negative bacterial membrane model (LPS membrane) indicate that HD5 binds favorably to the LPS membrane surface, primarily driven by interactions between its arginine residues and the charged head groups of LPS plos.orgmdpi.com. Dimeric HD5 can create a water-filled channel, and higher-order oligomerization appears necessary for complete membrane lysis plos.org. This suggests a toroidal pore formation mechanism for HD5-mediated membrane disruption plos.org.
Targeting of Microbial Lipids (e.g., Lipid II, Sphingolipids, Phospholipids)
Beyond general membrane permeabilization, defensins can also exert their effects by specifically targeting certain lipids within microbial membranes frontiersin.orgresearchgate.net. This targeted interaction can interfere with essential cellular processes.
Lipid II, a crucial precursor molecule in the biosynthesis of bacterial peptidoglycan (a key component of the bacterial cell wall), has been identified as a target for some defensins ontosight.aifrontiersin.orgmdpi.complos.orgifremer.fr. Defensins can bind to Lipid II, preventing its incorporation into the growing peptidoglycan layer and thereby inhibiting cell wall synthesis ontosight.aiplos.orgifremer.fr. This mechanism is particularly relevant for the activity of some defensins against Gram-positive bacteria, where it has been proposed as a primary killing mechanism, contrasting with the membrane-lytic activity observed against Gram-negative bacteria tandfonline.comresearchgate.net. For example, human neutrophil peptide-1 (HNP-1) has been shown to target Lipid II in Staphylococcus aureus, inhibiting cell wall synthesis tandfonline.complos.org. Fungal defensins like plectasin (B1576825) have also been characterized for their specific binding to Lipid II plos.orgmonash.eduelifesciences.org. Oyster defensins have been shown to kill S. aureus by binding to Lipid II and inhibiting peptidoglycan biosynthesis without compromising membrane integrity at lethal concentrations ifremer.fr.
Sphingolipids are another class of lipids targeted by some defensins, particularly plant defensins, in fungal membranes mdpi.comfrontiersin.orgresearchgate.netmonash.eduelifesciences.org. Different plant defensins have been shown to bind to specific sphingolipids, such as glucosylceramide (GlcCer) and mannose-(inositol-phosphate)₂-ceramide (M(IP)₂C), affecting fungal growth and inducing signaling cascades that can lead to programmed cell death mdpi.comresearchgate.netmonash.eduelifesciences.org.
Phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂) and phosphatidic acid (PA), have also been identified as targets for certain defensins mdpi.comresearchgate.netmonash.eduelifesciences.orgpnas.org. The plant this compound NaD1 binds to PIP₂, leading to the formation of oligomeric complexes that are critical for fungal cell lysis monash.eduelifesciences.orgpnas.org. Similarly, the binding of phosphatidic acid by the plant this compound NsD7 mediates the formation of helical this compound-lipid oligomeric assemblies and membrane permeabilization pnas.org. The interaction with these specific phospholipids can trigger this compound oligomerization and subsequent membrane disruption monash.eduelifesciences.orgpnas.org.
Interaction with Bacterial Cell Wall Components (e.g., LPS, Teichoic Acid)
Defensins interact with components of the bacterial cell wall, which is the outermost layer in many bacteria mdpi.comexplorationpub.commdpi.com. These interactions contribute to their antimicrobial activity and can facilitate their access to the cytoplasmic membrane.
In Gram-negative bacteria, defensins interact with lipopolysaccharide (LPS), a major component of the outer membrane mdpi.commdpi.comfrontiersin.orgplos.orgoup.comacs.org. The cationic nature of defensins allows them to bind to the negatively charged LPS, which can lead to the displacement of divalent cations (such as Ca²⁺ and Mg²⁺) that stabilize the LPS structure oup.com. This interaction can perturb the outer membrane and facilitate this compound translocation to the cytoplasmic membrane oup.comacs.org. Human α-defensin 5 (HD5), for example, binds to LPS and can neutralize its endotoxin (B1171834) effects plos.orgacs.org.
In Gram-positive bacteria, the cell wall is primarily composed of peptidoglycan and teichoic acids mdpi.comnih.gov. Defensins interact with these components, particularly the negatively charged teichoic acids mdpi.comfrontiersin.orgmdpi.comnih.govasm.org. This interaction can serve to attract defensins to the bacterial surface and may act as a "ladder" to the cytoplasmic membrane or, in some cases, potentially trap the peptides mdpi.com. Some defensins have been shown to inhibit the synthesis pathways of teichoic acid and peptidoglycan, further impacting cell wall integrity mdpi.com. For instance, a scorpion this compound, BmKDfsin4, was found to downregulate the synthesis pathways of teichoic acid and peptidoglycan in Staphylococcus aureus mdpi.com.
Intracellular Targets and Inhibition of Microbial Processes
While membrane interaction is a primary mechanism, some defensins can also enter microbial cells and target intracellular components, interfering with vital processes frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgacademie-sciences.fr. The entry into the cytoplasm can occur through transient pore formation or via peptide transporters frontiersin.org.
Interference with Protein Synthesis
Several studies have demonstrated that defensins can inhibit protein synthesis in microorganisms mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgacademie-sciences.frnih.gov. Once inside the cell, defensins can interact with components of the protein synthesis machinery, such as ribosomes.
Human neutrophil peptide-1 (HNP-1), for example, has been shown to inhibit protein synthesis in E. coli frontiersin.orgacademie-sciences.fr. Plant defensins have also been reported to inhibit protein synthesis mdpi.com. More recently, the plant this compound MtDef4 was found to bind to fungal ribosomes and inhibit protein translation in vitro nih.gov. A variant of MtDef4 that lacked antifungal activity also showed significantly reduced protein translation inhibitory activity, suggesting a link between this intracellular target and its antimicrobial function nih.gov. Transcriptomic and proteomic analyses of Staphylococcus aureus treated with the scorpion this compound BmKDfsin4 revealed a significant upregulation of bacterial ribosome-related pathways, while simultaneously inhibiting amino acid synthesis and metabolism, ultimately contributing to bacterial death mdpi.com. This complex interplay suggests that while the bacteria attempt to ramp up protein synthesis, the this compound interferes with the necessary components and precursors mdpi.com.
Modulation of Enzyme Activity
Defensins can also modulate the activity of various microbial enzymes, further contributing to their antimicrobial effects mdpi.comresearchgate.netnih.govmdpi.comfrontiersin.org. This can involve the inhibition of enzymes essential for metabolism, cell wall synthesis, or other critical cellular functions.
Some defensins have been shown to inhibit enzymes involved in cell wall synthesis by targeting precursors like Lipid II ontosight.aiplos.orgifremer.fr. Additionally, defensins can affect enzymes related to microbial metabolism researchgate.netmdpi.com. Recent research has shown that human defensins can inhibit microbial plasma membrane H⁺-ATPases mdpi.comnih.gov. This inhibition leads to a loss of proton-motive force and cytosolic acidification, which can result in cell death nih.gov. This mechanism has been observed for human α- and β-defensins, including HNP-1 and hBD-2, and is suggested to be a physiological function of these defensins, particularly at non-permeabilizing concentrations nih.gov. The presence of a γ-core motif in defensins has been linked to this ability to inhibit H⁺-ATPases nih.gov.
Furthermore, transcriptomic and proteomic studies have indicated that defensins can impact various metabolic pathways. For instance, BmKDfsin4 treatment of S. aureus led to a marked reduction in glycolysis and other metabolic processes mdpi.com. The downregulation of enzymes involved in teichoic acid biosynthesis by BmKDfsin4 also represents a modulation of enzyme activity crucial for cell wall integrity mdpi.com.
Disruption of Ion Channel Function
Some defensins have been shown to interact with and disrupt ion channel function. This mechanism has been particularly noted for certain plant defensins, which can inhibit sodium (Na+), calcium (Ca2+), and potassium (K+) ion channels. latrobe.edu.aumdpi.com For instance, zeathionins from Zea mays have demonstrated rapid, reversible blocking of Na+ channels in rat tumor cells. latrobe.edu.au Another example is MsDef1, an antifungal this compound that inhibits the Cav1.2 (L-type) calcium channel in mammalian cells, predicted to interfere with calcium homeostasis in fungal cells. latrobe.edu.au While the direct impact on microbial ion channels is less extensively documented for human defensins compared to membrane permeabilization, the ability to modulate ion flow represents a potential mechanism contributing to their cellular effects, including dysregulation of ionic homeostasis leading to cell death. portlandpress.com
Formation of Nanostructures and Entrapment of Pathogens
A unique mechanism employed by certain defensins, notably human α-defensin 6 (HD6), involves self-assembly into higher-order oligomers or "nanonets". acs.orgresearchgate.netacs.org Unlike other defensins that directly kill microbes, HD6 exhibits negligible antibacterial activity in vitro but provides defense by physically entrapping pathogens in the intestinal lumen. acs.orgacs.org These nanonets, formed by the self-assembly of HD6 monomers, bind to bacterial surface proteins and ensnare invading bacteria like Salmonella enterica serovar Typhimurium and Listeria monocytogenes, preventing their invasion of the host epithelium. acs.orgresearchgate.netresearchgate.net This entrapment mechanism is believed to help retain microbes in the lumen for excretion or clearance by other immune components. acs.org The self-assembly properties of HD6 are linked to the disposition of hydrophobic residues in its primary structure, which differs from other human α-defensins. acs.orgacs.org
Mechanisms of Viral Inactivation and Replication Inhibition
Defensins exhibit antiviral activity against a wide range of enveloped and non-enveloped viruses through diverse mechanisms targeting multiple steps of the viral life cycle. frontiersin.orgfrontiersin.orgnih.gov
Defensins can directly interact with viral particles by binding to viral envelopes, glycoproteins, and capsids. nih.gov For enveloped viruses, interactions can occur with the lipid bilayer or envelope glycoproteins. nih.gov For non-enveloped viruses, protein-protein interactions with capsid proteins are crucial. nih.gov For example, HNP1-3 and HD5 can block the adhesion of herpes simplex virus 2 (HSV-2) by preventing interactions between the viral glycoprotein (B1211001) gB and host cell heparan sulfate (B86663) proteoglycans (HSPGs). frontiersin.orgfrontiersin.org HNP2 has been shown to bind to gp120 on HIV-1. nih.gov Retrocyclin 2 and HBD3 interfere with viral fusion mediated by influenza virus hemagglutinin (HA) and other viral proteins. frontiersin.org The binding can be specific, involving recognition of particular viral proteins, or non-specific, such as lectin-like binding to glycoproteins. nih.govbiomolther.org
A significant antiviral mechanism of defensins is the inhibition of viral entry into host cells, including blocking adhesion and fusion. frontiersin.orgfrontiersin.org Defensins can interfere with the interaction between viral surface proteins and host cell receptors. annualreviews.orgbiomolther.org For instance, HNP1-3 and HD5 inhibit HSV-2 adhesion to host cells. frontiersin.orgfrontiersin.org Defensins can also inhibit the fusion of viral envelopes with host cell membranes, a critical step for enveloped virus entry. frontiersin.orgfree.fr Retrocyclin 2 and HBD3 are known to interfere with viral fusion. frontiersin.org HNP1 has been shown to restrain HIV-1 uptake by inhibiting Env-mediated viral fusion. frontiersin.org Studies on SARS-CoV-2 have shown that certain defensins, including HNP1, HD5, and the θ-defensin analog RC101, inhibit viral entry by blocking viral fusion. mdpi.com This effect appears to be directed at the virion and is dependent on the folded structure of the this compound. mdpi.com
Defensins can also exert antiviral effects after the virus has entered the host cell. This includes interfering with intracellular trafficking and stabilizing viral capsids to prevent uncoating. frontiersin.orgfrontiersin.orgplos.orgasm.orgplos.orgnih.gov For non-enveloped viruses like human papillomavirus (HPV) and human adenovirus (HAdV), α-defensins can block intracellular uncoating and escape from vesicles by stabilizing the viral capsid structure. frontiersin.orgfrontiersin.orgplos.orgasm.org This stabilization prevents the release of the viral genome and essential proteins required for replication. frontiersin.orgfrontiersin.orgplos.orgplos.orgasm.org HD5, for example, neutralizes JC polyomavirus by stabilizing its capsid and disrupting its trafficking to the endoplasmic reticulum, where uncoating normally occurs. asm.orgnih.gov This mechanism has been directly demonstrated for adenovirus, where defensins prevent the exposure of the viral genome by blocking uncoating during cell entry. asm.org
Neutralization of Microbial Toxins by Defensins
Beyond their direct antimicrobial and antiviral activities, defensins are also capable of neutralizing a broad range of bacterial toxins. frontiersin.orgnih.govnih.govoup.comnih.gov This is particularly significant as many bacterial toxins are highly potent virulence factors. nih.govnih.gov Defensins can neutralize toxins through mechanisms that involve direct binding and induction of conformational changes. nih.govoup.comnih.govmdpi.com Studies have shown that human α- and β-defensins can target the structural plasticity or thermodynamic instability inherent in many bacterial toxins. nih.govnih.gov Binding of defensins can promote local unfolding of toxins, destabilize their secondary and tertiary structures, increase their susceptibility to proteolysis, and lead to precipitation, thereby abrogating their activity. nih.govnih.govnih.gov For example, human α-defensin-6 has been shown to neutralize Clostridioides difficile toxins TcdA and TcdB by directly binding to them and inducing the rapid formation of toxin/defensin complexes, likely entrapping the toxins and preventing their cytotoxic effects. mdpi.com Human α-defensin-1 neutralizes Clostridium perfringens iota toxin and has been shown to protect cells from diphtheria toxin and Pseudomonas exotoxin A by inhibiting the toxin-catalyzed ADP-ribosylation of cellular substrates. oup.com
This compound-Host Cell Interactions and Signaling Pathways
Defensins engage with host cells through a variety of interactions, impacting cellular signaling and contributing to immune modulation. These interactions can be specific, involving receptor binding, or more general, involving interactions with membrane components.
One significant aspect of this compound-host cell interaction is their ability to bind to receptors on the host cell surface. This binding can trigger or interfere with intracellular signaling pathways. For instance, defensins can disrupt intracellular signaling pathways required for viral replication jmb.or.krnih.govnih.gov. This highlights a mechanism by which defensins exert antiviral effects beyond direct virion inactivation.
Specific defensins have been shown to interact with particular host cell receptors. Human Neutrophil Peptide 1 (HNP1), an alpha-defensin, has been reported to interact with the purinergic receptor P2Y on airway epithelial cells nih.gov. HNP1 was also shown to inhibit monocyte differentiation, partly through interactions with the P2Y6 receptor nih.gov. Human beta-defensin 2 (hBD-2) and human beta-defensin 3 (hBD-3) have been detected as ligands for CCR2 and CCR6, respectively mdpi.com. The binding of hBD-2 to Toll-like receptor 4 (TLR4) has also been reported, leading to the activation of dendritic cells mdpi.com. These receptor interactions suggest a role for defensins in chemotaxis and immune cell activation.
Beyond specific receptors, defensins, being cationic and amphipathic, can interact with the phospholipid bilayer of the plasma membrane plos.orgportlandpress.com. Alpha-defensins, such as HNP1, HNP2, HNP3, and Human this compound 5 (HD5), can function as lectins, binding to glycoproteins and glycolipids on the cell surface plos.org. This lectin-like activity can mediate interactions with host cells and pathogens.
This compound interactions with host cells can activate various intracellular signaling pathways. For example, certain defensins, like MsDef1 and RsAFP2, have been shown to induce increased MAPK signaling and activate the Cell Wall Integrity (CWI) pathway in fungi, which are host-like cells in the context of fungal infection studies portlandpress.com. RsAFP2 specifically induces increased phosphorylation of Mkc1p, a downstream component of the Pkc1p pathway involved in CWI portlandpress.com. In the context of human cells, the induction of beta-defensins themselves in epithelial cells can be regulated by signaling pathways such as NF-κB and NF IL-6, which are activated by stimuli like bacterial lipopolysaccharide (LPS) or pro-inflammatory cytokines pnas.orgnih.gov. IL-17, for instance, can promote the transcription of the hBD-2 gene in airway epithelial cells through JAK and NF-κB signaling mdpi.com. IL-22 has also been shown to increase hBD-2 mRNA synthesis in alveolar epithelial cells via the STAT3 pathway mdpi.com.
Defensins can also influence host cell death pathways. HD5 has been shown to regulate cell death in a manner dependent on Tumor Necrosis Factor receptors (TNFRs) and downstream mediators of TNF signaling nih.gov. Data suggests interactions between HD5 and the extracellular domain of TNFR1 nih.gov. Furthermore, HD5 can induce apoptosis by targeting the mitochondrial membrane upon internalization nih.gov.
The immunomodulatory actions of defensins on host cells are multifaceted. They can promote the innate immune system by acting as chemoattractants for immune cells like neutrophils, monocytes, and dendritic cells jmb.or.krnih.govmdpi.com. This chemotactic activity can be mediated by binding to chemokine receptors like CCR2 and CCR6 mdpi.com. Defensins can also influence the production of cytokines and chemokines by host cells jmb.or.krmdpi.commdpi.com. For example, hBD-3 can lead to the production of proinflammatory cytokines in monocytes and the maturation of dendritic cells jmb.or.kr. Studies on human epidermal keratinocytes revealed that hBD-2 to hBD-4 positively affect cytokines and chemokines, such as IL-6, IL-10, or macrophage inflammatory protein-3α mdpi.com.
Defensins can also play a role in linking innate and adaptive immunity by attracting antigen-presenting cells (APCs) to infection sites and stimulating them biomolther.org. Murine beta-defensin 2 (MBD2) can act directly on immature dendritic cells as an endogenous ligand for TLR4, inducing the upregulation of costimulatory molecules and DC maturation biomolther.org.
In addition to their protective roles, some studies suggest that defensins might, in certain contexts, promote viral or bacterial infection nih.govfrontiersin.org. For example, alpha-defensins have been shown to enhance the binding and infection of certain human adenoviruses (HAdVs) to cells, even independently of known viral receptors, although infection still required integrin co-receptors plos.org. This highlights the complex and sometimes context-dependent nature of this compound-host cell interactions.
Research findings detailing specific this compound-host cell interactions and their downstream signaling effects are crucial for understanding the full spectrum of this compound function. The following table summarizes some key reported interactions and their associated signaling pathways or outcomes:
| This compound | Host Cell Type/Context | Interacting Partner/Receptor | Signaling Pathway/Outcome | Source |
| HNP1 | Airway epithelial cells | P2Y receptor | Modulation of cellular function | nih.gov |
| HNP1 | Monocytes | P2Y6 receptor | Inhibition of monocyte differentiation | nih.gov |
| hBD-2 | Dendritic cells | TLR4 | Activation of dendritic cells | mdpi.com |
| hBD-2 | Various immune cells | CCR2 | Chemotaxis | mdpi.com |
| hBD-3 | Various immune cells | CCR6 | Chemotaxis | mdpi.com |
| hBD-3 | Monocytes | Not specified | Production of proinflammatory cytokines, DC maturation | jmb.or.kr |
| hBD-2 | Airway epithelial cells | Not specified (induced by IL-17) | JAK and NF-κB signaling leading to hBD-2 gene transcription | mdpi.com |
| hBD-2 | Alveolar epithelial cells (A549) | Not specified (induced by IL-22) | STAT3 pathway leading to hBD-2 mRNA synthesis | mdpi.com |
| HD5 | Various cell types | TNFR1 | Regulation of cell death, apoptosis | nih.gov |
| MsDef1, RsAFP2 | Fungal cells | GluCer (lipid) | MAPK signaling, CWI pathway activation | portlandpress.com |
| hBD-1 | Cancer cells | HER2 | Alteration of HER2 signal transduction | nih.gov |
Note: This table is interactive and sortable based on the columns.
Detailed research findings continue to uncover the intricate ways defensins interact with host cells, revealing their roles in modulating immune responses, influencing cell fate, and contributing to both host defense and, in some cases, facilitating pathogen interactions. Understanding these molecular and cellular mechanisms is crucial for elucidating the full biological functions of defensins.
Diverse Biological Roles of Defensins in Host Systems
Contribution to Innate Immune Surveillance and First-Line Defense
As key components of the innate immune system, defensins provide a rapid, non-specific first line of defense against invading pathogens oup.comassaygenie.comfiveable.me. They are constitutively expressed in various epithelial tissues, such as those lining the respiratory, gastrointestinal, and urogenital tracts, forming a biochemical barrier against microbial colonization oup.comaap.orgnih.gov. Neutrophils, as primary innate immune effector cells, are a major source of defensins, releasing them at sites of infection frontiersin.orgjmb.or.kr.
Defensins exert their antimicrobial effects by interacting with and disrupting the membranes of bacteria, fungi, and enveloped viruses oup.complos.orgassaygenie.comtermedia.pl. This activity is often attributed to their cationic nature and amphipathic structure, which allows them to bind to negatively charged microbial surfaces and form pores or otherwise compromise membrane integrity frontiersin.orgplos.org. For instance, human neutrophil peptides (HNPs) exhibit broad-spectrum activity against various microorganisms termedia.pl. Human beta-defensin 1 (hBD-1), while constitutively expressed, demonstrates potent antimicrobial activity against certain fungi and bacteria after reduction of its disulfide bridges hycultbiotech.com.
Beyond direct killing, defensins contribute to innate immunity by neutralizing bacterial toxins and activating the complement system aap.orgtermedia.plnih.gov. They also play a role in shaping the commensal microbiota, which further aids in protecting mucosal surfaces from potential pathogens aap.org.
Roles in Modulating Adaptive Immune Responses
Defensins are increasingly recognized for their capacity to influence the adaptive immune system, effectively bridging the gap between innate and adaptive immunity oup.commdpi.comjmb.or.krresearchgate.net. They achieve this through various mechanisms, including acting as chemoattractants for immune cells and modulating their functions nih.govnih.gov.
Chemotactic Activities Towards Immune Cells (e.g., Monocytes, Dendritic Cells, T-cells)
A significant role of defensins is their ability to chemoattract various immune cells to sites of infection or inflammation frontiersin.orgmdpi.commdpi.com. This chemotactic activity is crucial for initiating and shaping the adaptive immune response frontiersin.orgfrontiersin.org.
Dendritic Cells (DCs): Beta-defensins, such as hBD-2 and hBD-3, are known to chemoattract immature dendritic cells frontiersin.orgmdpi.commdpi.com. This recruitment is partly mediated through interaction with the chemokine receptor CCR6 researchgate.netfrontiersin.orgmdpi.com. Alpha-defensins, including HNP-1 and HNP-2, have also been shown to mobilize immature dendritic cells aai.org.
T-cells: Defensins, particularly beta-defensins, are chemotactic for T-cells, including memory T-cells researchgate.netfrontiersin.orgmdpi.commdpi.com. This effect is also linked to the CCR6 receptor researchgate.netfrontiersin.org. Alpha-defensins can enhance the migration of T-cells mdpi.com.
Monocytes: Human alpha-defensins (HNP1-3) and beta-defensin 1 (hBD-1) exhibit chemotactic functions for monocytes mdpi.commdpi.comaai.org. HBD-3 has also been shown to attract monocytes, an activity dependent on its cysteine-stabilized structure frontiersin.org. Research indicates that HNP-1 and HNP-3 are potent chemotaxins for human monocyte-derived macrophages aai.org.
The chemotactic activity of defensins occurs at relatively low concentrations, comparable to those of known chemokines frontiersin.org. This function highlights their role in directing the movement of key immune cells involved in antigen presentation and the development of specific immunity researchgate.netfrontiersin.org.
Regulation of Immune Cell Recruitment and Migration
By acting as chemoattractants, defensins directly influence the recruitment and migration of immune cells to sites where they are needed to clear pathogens and initiate adaptive responses nih.govfrontiersin.orgmdpi.com. This directed movement ensures that antigen-presenting cells like dendritic cells and monocytes encounter pathogens and can subsequently interact with T-cells to mount a targeted response mdpi.comfrontiersin.org. Studies have demonstrated that defensins can induce the secretion of chemokines that further attract neutrophils, illustrating a broader role in orchestrating the cellular influx during inflammation jmb.or.kr.
Bridging Innate and Adaptive Immunity
Defensins provide a critical link between the rapid, non-specific innate immune system and the slower, highly specific adaptive immune response oup.comnih.govjmb.or.krresearchgate.net. Their ability to chemoattract immature dendritic cells and memory T-cells to sites of infection is a prime example of this bridging function frontiersin.orgresearchgate.netfrontiersin.org. By recruiting these cells, defensins facilitate the uptake and processing of microbial antigens by dendritic cells, which then mature and migrate to lymph nodes to activate naive T-cells mdpi.com. This process is essential for the development of antigen-specific cellular and humoral immunity oup.commdpi.comaai.org. The enhanced and/or altered adaptive immune responses to viruses by defensins further support their role as immunomodulators linking innate and adaptive immunity jmb.or.kr.
Immunomodulatory Functions of Defensins
Beyond their direct antimicrobial and chemotactic effects, defensins possess significant immunomodulatory functions, influencing the behavior and output of various immune cells frontiersin.orgmdpi.comnih.gov.
Modulation of Pro-inflammatory and Anti-inflammatory Responses
Defensins can modulate both pro-inflammatory and anti-inflammatory responses, contributing to the complex regulation of inflammation during infection and tissue repair nih.govfrontiersin.orgfrontiersin.org. Their effects can be context-dependent, varying with concentration, the specific defensin (B1577277) involved, and the cellular environment nih.gov.
Pro-inflammatory Modulation: Defensins can promote pro-inflammatory responses. For example, hBD-3 can induce the production of pro-inflammatory cytokines in monocytes and contribute to the maturation of dendritic cells jmb.or.kr. Alpha-defensins can stimulate the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α from macrophages, enhancing their phagocytic activity frontiersin.org. Defensins can also induce histamine (B1213489) secretion from mast cells mdpi.comaai.org.
Anti-inflammatory Modulation: Conversely, defensins can also exert anti-inflammatory effects. They can attenuate pro-inflammatory cytokine responses by dendritic cells and macrophages, potentially by binding to microbial antigens like LPS and interfering with their interaction with host receptors nih.govfrontiersin.org. Some studies suggest that at certain concentrations, defensins can suppress inflammation frontiersin.orgmdpi.comnih.gov. For instance, human neutrophil peptide alpha-defensins have been shown to inhibit cytokines secreted from macrophages, demonstrating anti-inflammatory activities frontiersin.org. The structure of defensins is important for their immunomodulatory effects, with the correctly folded structure being necessary for certain anti-inflammatory activities nih.gov.
Regulation of Cytokine and Chemokine Production
Defensins can modulate the production of various cytokines and chemokines, thereby shaping the inflammatory environment and directing immune cell migration. Human beta-defensins (HBD)-2, -3, and -4 have been shown to increase the gene expression and protein production of several cytokines and chemokines, including IL-6, IL-10, IP-10 (CXCL10), CCL2, CCL20, and RANTES (CCL5) in human keratinocytes at higher concentrations (30 μg/ml). frontiersin.org This effect is associated with enhanced Ca2+ mobilization, chemoattraction, proliferation, and phosphorylation of EGFR, STAT1, and STAT3. frontiersin.org
Alpha-defensins, such as human neutrophil peptide (HNP)-1, can also stimulate cytokine expression. Studies in human bronchial epithelial cells demonstrated that HNP-1, but not HBD-2, increased IL-8 and IL-1β mRNA expression in a dose-dependent manner and enhanced IL-8 protein secretion and NF-κB DNA binding activity. physiology.org This suggests differential effects of alpha- and beta-defensins on cytokine synthesis in airway epithelial cells.
Defensins can also influence cytokine production indirectly by enhancing the intracellular uptake of DNA, such as CpG or self-DNA, in plasmacytoid dendritic cells (pDC), promoting TLR9-dependent IFN-α production. frontiersin.org
However, defensins can also exhibit anti-inflammatory effects on cytokine production depending on the context and concentration. Exposure of primary macrophages to TLR4 ligands like LPS or CD40 activation in the presence of HBD3 (1 μM) can result in a decrease in cytokine responses. frontiersin.org This anti-inflammatory effect of HBD3 has also been observed in vivo, with decreased proinflammatory cytokines in serum from mice injected with LPS and HBD3 compared to LPS alone. frontiersin.org
| This compound Type | Cell Type | Stimulus (if applicable) | Observed Effect on Cytokines/Chemokines | Reference |
| HBD-2, -3, -4 | Human keratinocytes | High concentration | Increased IL-6, IL-10, IP-10, CCL2, CCL20, RANTES gene expression/protein | frontiersin.org |
| HNP-1 | Human bronchial epithelial cells | Dose-dependent | Increased IL-8, IL-1β mRNA, IL-8 protein secretion | physiology.org |
| HBD-2, -3 | Human pDC | CpG or self-DNA (1:2 μM) | Enhanced TLR9-dependent IFN-α production | frontiersin.org |
| HBD3 | Primary macrophages | LPS or CD40 activation | Decreased cytokine responses | frontiersin.org |
Influence on Macrophage Activation and Differentiation
Defensins play a complex role in regulating macrophage activation and differentiation. They can chemoattract macrophages, contributing to their recruitment to sites of inflammation or injury. frontiersin.orgnih.gov Human alpha-defensins are chemoattractant for macrophages. researchgate.net
Studies have shown that beta-defensins can modulate macrophage activation. A robust concentration of HBD3 (3.8 μM) induced a proinflammatory response in monocytes, increasing co-stimulatory molecules CD80, CD86, and CD40, and proinflammatory cytokines in a TLR1/2-dependent manner. frontiersin.orgpnas.org However, unlike typical TLR2 ligands, HBD3 did not increase IL-10 levels or reduce co-stimulatory molecule expression. frontiersin.org
Conversely, high concentrations of alpha-defensins (2.5 μM) have been shown to inhibit the phosphorylation of ERK1/2 and STAT3, suppressing the expression of M2 macrophage markers like CD163 and CD206 during monocyte-macrophage differentiation. nih.govresearchgate.netresearchgate.net This suggests that high levels of alpha-defensins can impede the development of alternatively activated (M2) macrophages, which are typically involved in resolving inflammation and tissue repair. Furthermore, high concentrations of alpha-defensins were found to impair the innate immune function of macrophages, reducing their migratory ability and bacterial phagocytosis rate in monocyte-derived macrophages (MDMs). nih.gov
HBD3 has also been shown to limit the classical inflammatory polarization phenotype of macrophages and contemporaneously drive the expression of IL-4, promoting alternative activation and a state conducive for repair and resolution. biorxiv.org
| This compound Type | Target Cell Type | Concentration/Condition | Observed Effect on Macrophages | Reference |
| Alpha-defensins | Macrophages | Not specified | Chemoattraction | frontiersin.orgnih.govresearchgate.net |
| HBD3 | Monocytes | 3.8 μM | Increased CD80, CD86, CD40, and proinflammatory cytokines (TLR1/2 dependent) | frontiersin.orgpnas.org |
| Alpha-defensins | Monocyte-derived macrophages (MDMs) | 2.5 μM | Inhibited ERK1/2 and STAT3 phosphorylation, suppressed M2 markers (CD163, CD206) | nih.govresearchgate.netresearchgate.net |
| Alpha-defensins | MDMs | High concentration | Impaired migration and bacterial phagocytosis | nih.gov |
| HBD3 | Macrophages | Not specified | Limited classical inflammatory polarization, promoted alternative activation (IL-4 dependent) | biorxiv.org |
Impact on T-cell Skewing and Differentiation
Defensins can influence the differentiation and function of T lymphocytes, contributing to the link between innate and adaptive immunity. Human beta-defensins, including HBD1-3, can induce chemotaxis of T cells, including memory T cells, by binding to chemokine receptors like CCR6 or CCR2. frontiersin.orgmdpi.comhycultbiotech.com Human alpha-defensins are also chemoattractant for subsets of human CD45RA+ resting naive T cells. oup.com
HBD3 has been shown to induce T-helper type 1 (Th1) skewing function in human Langerhans cell-like dendritic cells (LC-DCs). nih.gov HBD3-stimulated LC-DCs induce strong proliferation of and IFN-γ secretion by naive human T cells. nih.gov Alpha-defensins can induce NFκB signaling in T cells. frontiersin.org
Furthermore, neutrophil-derived cathelicidin, which shares some functional similarities with defensins, has been shown to skew T cell differentiation towards a Th17 phenotype and promote survival. frontiersin.org Paneth cell defensins have been implicated in regulating the composition of the intestinal microbiota, which in turn can influence mucosal-associated T cell differentiation and response, potentially leading to a skewing towards a proinflammatory phenotype, such as the induction of Th17 cells. nih.gov
| This compound Type | Target Cell Type | Observed Effect on T-cells | Reference |
| HBD1-3 | T cells (memory T cells) | Chemoattaxis (via CCR6 or CCR2) | frontiersin.orgmdpi.comhycultbiotech.com |
| Alpha-defensins | Naive CD4+ T cells | Chemoattraction | oup.com |
| HBD3 (via LC-DCs) | Naive human T cells | Induced strong proliferation and IFN-γ secretion, promoted Th1 skewing | nih.gov |
| Alpha-defensins | T cells | Induction of NFκB signaling | frontiersin.org |
| Paneth cell defensins | Mucosal T cells | Influence on differentiation and skewing (potentially towards proinflammatory/Th17 phenotype) | nih.gov |
Effects on Dendritic Cell Maturation and Antigen Presentation
Defensins play a role in the activation and maturation of dendritic cells (DCs), which are crucial for initiating adaptive immune responses through antigen presentation. Both alpha- and beta-defensins can chemoattract immature dendritic cells. frontiersin.orgnih.govmdpi.comhycultbiotech.comoup.com HBD1 and HBD2 chemoattract immature DCs via the CCR6 chemokine receptor. oup.com
Human beta-defensin-3 (hBD-3) has been shown to induce maturation of human Langerhans cell-like dendritic cells (LC-DCs). nih.gov This maturation includes increased expression of CCR7, which facilitates chemotactic responses to CCL19 and CCL21, important chemokines for DC migration to lymph nodes. nih.gov HBD-3 can induce expression of co-stimulatory molecules CD80, CD86, and CD40 on monocytes and myeloid dendritic cells in a TLR-dependent manner, specifically through interaction with TLRs 1 and 2. frontiersin.orgpnas.org This activation requires MyD88 signaling. pnas.org
Defensins can also enhance antigen-specific immune responses, acting as adjuvants. nih.govoup.com The binding of defensins to microbial antigens can facilitate the delivery of these antigens to antigen-presenting cells, potentially via specific receptors, thereby enhancing the immunogenicity of the bound antigen. nih.gov This mechanism has been proposed as the "dead microbe this compound" or "this compound antigen" concept. nih.gov
| This compound Type | Target Cell Type | Observed Effect on Dendritic Cells | Reference |
| Alpha-defensins | Immature DCs | Chemoattraction | frontiersin.orgnih.govmdpi.comoup.com |
| Beta-defensins | Immature DCs | Chemoattraction (HBD1, HBD2 via CCR6; HBD1-3 via CCR6 or CCR2) | frontiersin.orgmdpi.comhycultbiotech.comoup.com |
| HBD3 | LC-DCs, Myeloid DCs | Induced maturation (increased CCR7, CD80, CD86, CD40 expression), TLR1/2-dependent activation, enhanced antigen presentation potential | frontiersin.orgpnas.orgnih.gov |
| Defensins | Antigen-presenting cells | Enhanced uptake and immunogenicity of bound antigens (adjuvant-like effect) | nih.govoup.com |
Roles in Tissue Homeostasis and Regeneration
Beyond their immune functions, defensins contribute to maintaining tissue homeostasis and facilitating repair processes, particularly in epithelial tissues.
Promotion of Epithelial Cell Proliferation
Defensins have been shown to stimulate the proliferation of epithelial cells, a critical step in tissue repair and regeneration. Human beta-defensins, including HBD-2, -3, and -4, stimulate epidermal keratinocyte proliferation. frontiersin.org This proliferative effect is mediated, in part, through the phosphorylation of EGFR, STAT1, and STAT3. frontiersin.org HBD3 specifically enhances phosphorylation of the FGFR1/JAK2/STAT3 pathways to promote keratinocyte proliferation. wjgnet.com
Alpha-defensins, such as human neutrophil peptides (HNP1-3), also induce lung epithelial cell proliferation in vitro in a dose-dependent manner. researchgate.netresearchgate.net This effect can be mediated through the MAP kinase pathway and may be independent of the EGF receptor in some cell types. researchgate.net HNP1 has been reported to enhance lung epithelial cell proliferation to promote epithelial repair. researchgate.net
| This compound Type | Target Cell Type | Observed Effect on Proliferation | Reference |
| HBD-2, -3, -4 | Epidermal keratinocytes | Stimulated proliferation (via EGFR, STAT1, STAT3 phosphorylation) | frontiersin.org |
| HBD3 | Keratinocytes | Enhanced proliferation (via FGFR1/JAK2/STAT3 pathways phosphorylation) | wjgnet.com |
| Alpha-defensins | Lung epithelial cells | Induced proliferation (dose-dependent, potentially via MAP kinase pathway) | researchgate.netresearchgate.net |
| HNP1 | Lung epithelial cells | Enhanced proliferation to promote repair | researchgate.net |
Involvement in Wound Healing and Tissue Repair
Defensins play a significant role in the complex process of wound healing, which involves inflammation, proliferation, and tissue remodeling. They are involved in all stages of wound healing. wjgnet.comnih.gov Defensins contribute to wound repair by promoting epithelialization, a process driven by keratinocyte activity. wjgnet.com HBD3, for instance, promotes keratinocyte migration and proliferation, initiating the wound healing process. frontiersin.org HBD1 may also protect keratinocytes from apoptosis during epithelial reorganization. wjgnet.com
Defensins also influence other cell types crucial for wound healing, such as fibroblasts. They seemingly play an important role in fibroblast activity and collagen matrix accumulation, which is essential for dermal reconstitution. wjgnet.comnih.gov HNP1 has been reported to promote the proliferation and activation of fibroblasts and stimulate collagen gene expression more effectively than HBD2 at the same concentration. nih.gov HBDs can also indirectly stimulate fibroblast migration by activating protein kinase C. nih.gov
Furthermore, defensins contribute to angiogenesis, the formation of new blood vessels, which is vital for wound healing. HNP1, HBD2, and HBD3 have been shown to bind to cell surface receptor proteins, promoting VEGF expression and improving vascularization. nih.gov HBD1-4 can also increase the secretion of angiogenin (B13778026) dose-dependently. nih.gov
Studies on diabetic wound healing, a condition characterized by impaired healing, suggest that defensins are involved in the pathogenesis and can potentially promote the early completion of each stage of wound healing. wjgnet.comnih.govwjgnet.com
| This compound Type | Process Involved in Wound Healing | Specific Effects | Reference |
| Defensins | All stages of wound healing, Epithelialization | Promotion of epithelialization by affecting keratinocyte activity | wjgnet.comnih.gov |
| HBD3 | Initiation of wound healing | Promotes keratinocyte migration and proliferation | frontiersin.org |
| HBD1 | Epithelial reorganization | Potential protection of keratinocytes from apoptosis | wjgnet.com |
| Defensins | Dermal reconstitution (via fibroblasts and collagen accumulation) | Important role in fibroblast activity and collagen matrix accumulation | wjgnet.comnih.gov |
| HNP1 | Fibroblast activity | Promotes fibroblast proliferation and activation, stimulates collagen gene expression | nih.gov |
| HBDs | Fibroblast migration | Indirect stimulation (via protein kinase C activation) | nih.gov |
| HNP1, HBD2, HBD3 | Angiogenesis | Promote VEGF expression, improve vascularization (by binding to cell surface receptors) | nih.gov |
| HBD1-4 | Angiogenesis | Increase angiogenin secretion | nih.gov |
| Defensins | Diabetic wound healing | Involved in pathogenesis, potential to promote early completion of healing stages | wjgnet.comnih.govwjgnet.com |
Influence on Host Physiological Processes
Defensins play significant roles in several key physiological processes within the host.
Role in Reproductive Biology
Defensins are widely distributed throughout the male and female reproductive tracts and are integral to reproductive health and fertility. oup.comnih.govnih.gov In the male reproductive system, specific beta-defensins are highly expressed in the epididymis, contributing to sperm maturation by modifying the sperm surface. frontiersin.orgoup.com For instance, human DEFB126 is essential for sperm motility and protects sperm from immune system factors. nih.govbiorxiv.org Studies in mice with deletions of beta-defensin genes have resulted in male infertility. biorxiv.org A common mutation in human DEFB126 has been linked to impaired sperm function and subfertility in men. biorxiv.org Beta-defensins can interact with sperm plasma membrane ion channels, regulating calcium ions which are important for motility. oup.com They also contribute to sperm's ability to evade immune surveillance in the female reproductive tract by masking sperm surface antigens. oup.combiorxiv.org Furthermore, glycosylated beta-defensins can aid in sperm binding to oviductal epithelial cells, contributing to the formation of a sperm reservoir. oup.com
In the female reproductive system, beta-defensins are involved in preventing bacterial infections and may play a role in fertilization by facilitating capacitation and the acrosome reaction. nih.gov Alpha-defensins, such as HNP1-3, have been detected in follicular fluid, suggesting a potential link to female fertility and ovulation. nih.gov Defensins also participate in the local immune response within the female reproductive tract, influencing the risk of spontaneous preterm birth. nih.gov
Here is a summary of this compound roles in reproductive biology:
| This compound Type | Location | Key Functions in Reproduction | Relevant Findings |
| Beta-defensins (e.g., DEFB126, DEFB118) | Epididymis, Female Reproductive Tract | Sperm maturation, motility, protection from immune factors, binding to oviductal epithelia, facilitating capacitation and acrosome reaction, preventing bacterial infections. | Deletion of beta-defensin genes linked to male infertility in mice. biorxiv.org Mutation in human DEFB126 associated with impaired sperm function and subfertility. biorxiv.org DEFB118 binds to sperm for protection. frontiersin.org |
| Alpha-defensins (e.g., HNP1-3) | Follicular Fluid | Potential role in female fertility and ovulation. | Detected in follicular fluid. nih.gov |
Contribution to Developmental Processes
While primarily recognized for their immune roles, defensins also appear to contribute to developmental processes in various organisms. Research in plants, for example, indicates that defensins can influence growth and development beyond their defense functions. nih.govresearchgate.net Studies on tomato this compound DEF2 have shown its expression during early flower development. researchgate.net Altering the expression of DEF2 through antisense suppression or constitutive overexpression reduced pollen viability and seed production, and also altered the growth of various organs. researchgate.net This suggests that plant defensins can have multiple functions related to both defense and development. researchgate.net While the specific roles of human defensins in embryonic or postnatal development are less extensively documented compared to their immune functions, their presence in various tissues during development hints at potential contributions.
Regulation of Commensal Microbiota Composition
Defensins play a critical role in shaping the composition of the commensal microbiota, particularly in mucosal environments like the intestine. semanticscholar.orgnih.govmdpi.com Paneth cells in the intestinal epithelium secrete alpha-defensins, such as human alpha-defensin 5 (HD5) and human alpha-defensin 6 (HD6), which exhibit selective activity against bacteria. semanticscholar.org These defensins demonstrate potent microbicidal activity against pathogenic bacteria while having minimal or no bactericidal effect on commensal bacteria. semanticscholar.org This selective action helps regulate the balance of the intestinal microbiota and contributes to intestinal homeostasis. semanticscholar.orgnih.gov
Studies using mouse models have shown that alterations in Paneth cell alpha-defensin expression can significantly impact the bacterial composition of the microbiota. nih.govtandfonline.com For instance, mice expressing human DEFA5 showed significant losses of Segmented Filamentous Bacteria, leading to reduced numbers of certain T cells in the lamina propria. nih.govtandfonline.com While some studies suggest that alpha-defensin deficiency might not significantly alter the steady-state microbiota composition, they are considered essential for the recovery of commensal bacteria, such as Bacteroides, from mucosal reservoirs following disturbances like antibiotic treatment. frontiersin.org This suggests that defensins contribute to maintaining microbial diversity, especially in the face of environmental challenges. frontiersin.org Dysregulation of alpha-defensins has been observed in conditions like inflammatory bowel disease, where reduced levels of alpha-defensins in the ileum are associated with inflammation and an altered gut microbiota composition. mdpi.comfrontiersin.org
Key findings on this compound regulation of commensal microbiota:
| This compound Type | Source | Target Microbiota | Effect | Relevance |
| Alpha-defensins (e.g., HD5, HD6) | Paneth cells (Intestine) | Pathogenic bacteria, Commensal bacteria (e.g., Bacteroides) | Potent against pathogens, minimal effect on commensals. semanticscholar.org Essential for recovery of commensals after disturbance. frontiersin.org | Contributes to intestinal homeostasis and prevents dysbiosis. semanticscholar.orgnih.govmdpi.com Dysregulation linked to IBD. mdpi.comfrontiersin.org |
Defensins in Self/Non-Self Recognition Mechanisms
Defensins contribute to the host's ability to distinguish between self and non-self, a fundamental aspect of the immune system. msdmanuals.comderangedphysiology.com As components of the innate immune system, defensins participate in recognizing conserved molecular patterns associated with pathogens (pathogen-associated molecular patterns, PAMPs). msdmanuals.comderangedphysiology.com This recognition does not require prior exposure to the pathogen. msdmanuals.comderangedphysiology.com
Beyond direct antimicrobial activity, defensins can act as ligands that bind to specific host cell receptors, such as chemokine receptors (e.g., CCR6) and Toll-like receptors (e.g., TLR4, TLR9), triggering downstream signaling pathways that contribute to immune responses. frontiersin.orgmdpi.comaai.orgmdpi.com For example, human beta-defensin-2 (hBD-2) can bind to CCR6 and TLR4, activating dendritic cells and linking innate and adaptive immunity. frontiersin.orgmdpi.com Human beta-defensin 3 (hBD-3) can form complexes with self or microbial DNA, which are then recognized by endosomal receptors like TLR9 in plasmacytoid dendritic cells, enhancing the production of interferon-alpha and promoting inflammation. aai.org This interaction highlights how defensins can facilitate the recognition of nucleic acids, potentially including self nucleic acids present in the local environment during infection or tissue damage, further contributing to the complex process of self/non-self discrimination and immune activation. aai.org
Context-Dependent Dual Roles of Defensins
Defensins are increasingly recognized for their ability to exhibit context-dependent dual roles, acting as both protective agents and, in certain circumstances, contributing to pro-infective activities or modulating cell proliferation in complex ways. nih.govoup.comfrontiersin.org
While their primary function is host protection against microbial invasion through direct killing and immune modulation, there is growing evidence that defensins can sometimes facilitate or enhance infection by certain pathogens. nih.govoup.com The mechanisms underlying these pro-infective activities are not fully understood but may involve interactions that aid pathogen adhesion or entry into host cells under specific biological conditions. nih.govoup.com For example, some evidence suggests that defensins might promote the invasion and adhesion of certain microorganisms, such as human immunodeficiency virus (HIV), in particular environments, although the mechanisms are debated. oup.comnih.gov Studies have also surprisingly indicated that alpha-defensins might contribute to the pathogenicity of Shigella, potentially by compensating for the bacteria's lack of general adhesion machinery. frontiersin.org
Defensins also exhibit complex and sometimes opposing effects on cell proliferation, depending on the specific this compound, cell type, and concentration. nih.govmdpi.comexp-oncology.com.ua In the context of wound healing and tissue regeneration, defensins like human neutrophil peptides 1-3 (HNP1-3) and human beta-defensins (hBDs) can stimulate the proliferation and migration of various cell types, including fibroblasts and keratinocytes, contributing to tissue repair. mdpi.com This pro-proliferative effect can be mediated through mechanisms involving signaling pathways like β-catenin and the epidermal growth factor receptor. mdpi.com
However, in the context of cancer, defensins can exhibit contrasting roles, acting as either tumor suppressors or promoters of proliferation. nih.govmdpi.com For instance, hBD-1 has been observed to inhibit proliferation in certain cancer cells, suggesting a tumor-suppressor role. mdpi.com In contrast, hBD-3 might promote proliferation in other cancer types, potentially acting as a proto-oncogene. mdpi.com Alpha-defensins like HNP1-3 have also been shown to promote the proliferation of certain tumor cells, contributing to progression and invasiveness. nih.gov
Furthermore, the effect of defensins on cell proliferation can be concentration-dependent. exp-oncology.com.ua For example, recombinant human beta-defensin-4 (rec-hBD-4) has been shown to stimulate cancer cell proliferation at low nanomolar concentrations but suppress it at higher concentrations. exp-oncology.com.ua This highlights the intricate and context-specific nature of this compound functions in modulating cell behavior.
Here is a summary of the context-dependent dual roles of defensins:
| Role | Context | Examples/Mechanisms |
| Host Protection | General innate immunity | Direct antimicrobial activity, recruitment and activation of immune cells, modulation of inflammation (both pro- and anti-inflammatory depending on context). frontiersin.orgmdpi.comd-nb.info |
| Pro-infective Activity | Specific biological settings | Potential facilitation of pathogen adhesion or entry (e.g., suggested for HIV, Shigella). nih.govoup.comnih.govfrontiersin.org |
| Modulation of Cell Proliferation (Stimulatory) | Wound healing, tissue regeneration | Stimulation of fibroblast and keratinocyte proliferation and migration (e.g., HNP1-3, hBDs). mdpi.com Involvement of β-catenin and EGFR signaling. mdpi.com |
| Modulation of Cell Proliferation (Inhibitory/Stimulatory) | Cancer | hBD-1 as potential tumor suppressor (inhibits proliferation). mdpi.com hBD-3 as potential proto-oncogene (promotes proliferation). mdpi.com HNP1-3 promoting tumor cell proliferation. nih.gov Concentration-dependent effects (e.g., rec-hBD-4 stimulating at low, suppressing at high concentrations). exp-oncology.com.ua |
Advanced Research Methodologies in Defensin Studies
Bioinformatic Approaches for Defensin (B1577277) Identification and Characterization
Bioinformatics plays a pivotal role in the initial stages of this compound research, enabling the identification of potential this compound sequences within vast genomic and proteomic datasets and providing insights into their characteristics.
Sequence Analysis and Motif Discovery
Sequence analysis is fundamental to understanding the evolutionary relationships and conserved features of defensins. Despite significant variability in primary sequences, defensins share characteristic structural features, most notably a conserved pattern of cysteine residues oup.commdpi.comnih.govnih.govoup.com. These cysteines form intramolecular disulfide bonds that are critical for maintaining the stable three-dimensional fold of the peptide mdpi.comnih.govmdpi.comnih.govnih.gov. Bioinformatic tools are used to scan genomes and transcriptomes for sequences containing these conserved cysteine motifs, such as the cysteine-stabilized α/β (CSαβ) motif found in many defensins mdpi.comnih.govnih.gov.
Studies have utilized bioinformatic approaches to identify this compound-like sequences in various organisms, including plants like Vitis vinifera (grapevine) and Triticum durum (durum wheat) nih.govapsnet.orgmdpi.comapsnet.orgpnu.ac.ir. For instance, a bioinformatic scan of the Vitis vinifera genome identified 79 this compound-like sequences nih.govapsnet.orgapsnet.org. Sequence analysis also allows for the prediction of physicochemical properties such as charge and isoelectric point, which are important for this compound activity mdpi.com. Furthermore, phylogenetic analysis of this compound sequences can reveal evolutionary relationships and diversification within this compound families oup.commdpi.comphysiology.org.
Conserved motifs beyond cysteine patterns, such as the γ-core motif, have also been identified through sequence analysis and are considered important for antimicrobial function oup.compnas.org. These motifs, integrating physicochemical properties, can be conserved across different this compound subclasses and even across biological kingdoms pnas.org.
Machine Learning Models for this compound Prediction
Given the increasing volume of sequence data, machine learning (ML) models have become invaluable for the rapid and accurate prediction of defensins and their classification into different types (e.g., alpha, beta, theta) frontiersin.orgnih.govresearchgate.netexcli.de. These models are trained on datasets of known defensins and non-defensins, utilizing various peptide features to learn discriminatory patterns frontiersin.orgnih.govresearchgate.netexcli.de.
Studies have demonstrated the effectiveness of ML techniques, such as Support Vector Machines (SVM), in distinguishing defensins from other antimicrobial peptides frontiersin.orgnih.govresearchgate.netdntb.gov.ua. For example, an SVM-based model achieved a Matthew's Correlation Coefficient (MCC) of 0.88 and an Area Under the Curve (AUC) of 0.98 on a validation set for discriminating defensins and other antimicrobial peptides frontiersin.orgnih.gov. On an alternate dataset, the SVM model achieved a maximum MCC of 0.96 with an AUC of 0.99 for predicting defensins frontiersin.orgnih.gov. These models leverage features derived from peptide sequences, including amino acid composition and physicochemical properties frontiersin.orgnih.gov. The development of web-based tools based on these ML models allows researchers to predict defensins from novel sequences frontiersin.orgnih.govresearchgate.net.
Table 1: Performance Metrics of a Machine Learning Model (SVM) for this compound Prediction
| Dataset | Metric | Value |
| Main Dataset | MCC | 0.88 |
| Main Dataset | AUC | 0.98 |
| Alternate Dataset | MCC | 0.96 |
| Alternate Dataset | AUC | 0.99 |
Structural Characterization Techniques (e.g., NMR, X-ray Crystallography)
Determining the three-dimensional structure of defensins is crucial for understanding their mechanism of action and for rational design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques used for this purpose mdpi.comnih.govnih.govavcr.czbiorxiv.org.
These techniques have revealed that despite sequence diversity, many defensins share a common structural scaffold, often the cysteine-stabilized α/β fold, which consists of alpha helices and beta sheets stabilized by disulfide bonds mdpi.comnih.govnih.gov. For instance, the structure of plant β-defensins and the antifungal this compound NaD1 from Nicotiana alata have been characterized using NMR and X-ray crystallography, confirming the conserved CSαβ motif mdpi.comnih.govnih.gov.
Table 2: Examples of Defensins with Experimentally Determined Structures
| This compound | Source | Method | PDB Code (if available) |
| β-defensins | Various | X-ray Crystallography, NMR | Various |
| NaD1 | Nicotiana alata | X-ray Crystallography | Not specified in snippet nih.gov |
| HNP-1 | Human | NMR | Not specified in snippet avcr.cz |
| HNP-3 | Human | X-ray Crystallography | Not specified in snippet avcr.cz |
| Plant Defensins | Various Plants | NMR, X-ray Crystallography | Various nih.gov |
Data compiled from search results mdpi.comnih.govnih.govavcr.cz. PDB codes are examples and not exhaustive.
Protein Engineering and Rational Design of this compound Analogues
Protein engineering, particularly through rational design, allows researchers to modify this compound sequences to enhance desired properties, such as antimicrobial potency, stability, or target specificity, or to reduce potential toxicity mdpi.comresearchgate.netacs.orgthe-scientist.compatsnap.com. Rational design involves making specific amino acid changes based on the knowledge of the protein's structure and function the-scientist.compatsnap.com.
This approach can involve modifying existing this compound sequences or designing de novo peptides inspired by this compound structures mdpi.com. For example, researchers have designed pseudo-cyclic beta-defensin analogs with altered disulfide bonding patterns, aiming to retain antimicrobial activity while improving stability mdpi.com. Rational design can also be guided by computational techniques like molecular docking and dynamics simulations to predict the effects of modifications on peptide structure and interaction with targets researchgate.net. The goal is often to create this compound analogues with improved therapeutic potential mdpi.comresearchgate.net.
In Vitro Cellular Assays for Functional Elucidation
In vitro cellular assays are indispensable for evaluating the biological activities of defensins and their engineered analogues. These assays are designed to measure specific functions, such as antimicrobial activity, cytotoxicity, and effects on immune cells.
Common in vitro assays for assessing antimicrobial activity include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays, which determine the lowest concentration of a this compound required to inhibit or kill microbial growth mdpi.com. Assays measuring the reduction in colony-forming units (CFU) after exposure to defensins are also widely used mdpi.comfrontiersin.org.
Cellular toxicity assays, such as those based on metabolic activity (e.g., MTS assay), are used to evaluate the potential harm of defensins to host cells mdpi.com. Defensins can also influence immune cell behavior, and in vitro assays are used to study their effects on chemotaxis (cell migration), cytokine and chemokine production, and phagocytosis nih.govplos.orgoup.commdpi.comfrontiersin.org. For instance, studies have used chemotaxis assays to demonstrate that human beta-defensin-2 can act as a chemoattractant for immune cells plos.orgmdpi.com.
Table 3: Examples of In Vitro Cellular Assays Used in this compound Research
| Assay Type | Purpose | Examples of Measurements |
| Antimicrobial Activity | Evaluate ability to inhibit or kill microbes | MIC, MBC, CFU reduction |
| Cellular Toxicity | Assess harm to host cells | Metabolic activity (e.g., MTS), cell viability |
| Chemotaxis | Measure cell migration | Directed movement of immune cells |
| Immunomodulatory Effects | Study influence on immune responses | Cytokine/chemokine production, phagocytosis |
Data compiled from search results nih.govplos.orgoup.commdpi.comfrontiersin.org.
Transcriptional and Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)
Analyzing the transcriptional regulation and gene expression levels of defensins provides insights into their production in different tissues, in response to various stimuli, and under different physiological or pathological conditions pnu.ac.irmdpi.comnih.govrna-seqblog.combio-rad.comlubio.ch. Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq) are key techniques used for this purpose mdpi.comnih.govrna-seqblog.combio-rad.comlubio.ch.
RT-qPCR is a sensitive and widely used method for quantifying the expression of specific this compound genes mdpi.comnih.govbio-rad.com. It involves converting mRNA to cDNA and then amplifying the cDNA using gene-specific primers, with fluorescence used to measure the amount of amplified product nih.govbio-rad.com. This technique is suitable for analyzing the expression of a limited number of genes nih.govrna-seqblog.comlubio.ch. Studies have used RT-qPCR to confirm the expression of this compound-like genes and analyze their upregulation in response to pathogens or environmental stresses nih.govpnu.ac.irmdpi.com.
RNA-Seq, a next-generation sequencing technology, provides a comprehensive snapshot of the entire transcriptome of a sample nih.govrna-seqblog.comlubio.ch. It allows for the simultaneous analysis of the expression of all this compound genes, as well as the discovery of novel transcripts and splice variants nih.govlubio.ch. RNA-Seq is particularly useful for identifying transcriptional changes on a genome-wide scale in response to specific treatments or conditions mdpi.comlubio.ch. While initially more expensive, the cost of RNA-Seq has decreased, making it more accessible for transcriptome-wide studies rna-seqblog.com. RNA-Seq and RT-qPCR are often used in a complementary manner, with RNA-Seq providing broad insights and RT-qPCR used to validate the expression of specific genes of interest nih.govlubio.ch.
Table 4: Comparison of RT-qPCR and RNA-Seq for Gene Expression Analysis
| Feature | RT-qPCR | RNA-Seq |
| Throughput | Medium (specific genes) | High (entire transcriptome) |
| Cost | Generally lower for targeted analysis | Can be higher for comprehensive analysis |
| Novel Transcripts | Limited ability to detect | Ability to detect novel transcripts and variants |
| Applications | Validation, targeted gene expression | Discovery, genome-wide expression profiling |
Protein-Protein and Protein-Membrane Interaction Studies
Defensins interact with microbial membranes as a primary mechanism of action, leading to membrane disruption and subsequent cell death. These interactions are often initiated by electrostatic forces between the positively charged defensins and the negatively charged components of microbial membranes, such as anionic phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govacademie-sciences.fr Studies using synthetic lipid vesicles mimicking different membrane compositions have been instrumental in understanding these interactions. frontiersin.org For instance, human neutrophil peptide-2 (HNP-2) demonstrates binding to vesicles containing anionic lipids like palmitoyloleoylphosphatidylglycerol (POPG), but not to those made of neutral lipids. nih.gov The presence of anionic phospholipids, characteristic of bacterial membranes, favors this compound interactions, while neutral phospholipids and cholesterol, found in animal cell membranes, inhibit them, explaining the preferential toxicity towards microbes. academie-sciences.fr
Beyond direct membrane disruption, some defensins have been shown to interact with specific microbial targets. For example, certain defensins, including human alpha-defensin 1 (HNP1) and human beta-defensin 3 (HBD3), have been reported to bind to Lipid II, an essential precursor for bacterial cell wall biosynthesis. plos.orgacs.org This interaction represents an alternative mechanism by which defensins can exert antibacterial effects by blocking cell wall synthesis. plos.org
Defensins also engage in protein-protein interactions that contribute to their diverse roles, including immunomodulation and signaling. Computational approaches, such as those utilizing databases like STRING, have been employed to identify potential protein interaction networks involving defensins. For instance, human neutrophil this compound 3 has shown significant interactions with several other proteins, including isoforms of defensins like neutrophil this compound 4 and alpha-defensin 1B. ijpsonline.com These interactions can influence various activities, including antibacterial and antiviral effects. ijpsonline.com Furthermore, human beta-defensin 3 (HBD3) has been shown to interact with the cell surface Wnt receptor LDL receptor-related protein-5 (LRP5), leading to the activation of the β-catenin pathway in lung epithelial cells during viral infection, highlighting a role in triggering pro-inflammatory responses. frontiersin.org Protein-protein docking and molecular dynamics simulations have provided insights into the binding affinity and stability of these interactions, such as the binding of human beta-defensin-2 (HBD-2) to matrix metalloproteinase-9 (MMP-9) and protein kinase C-βII (PKC-βII). acs.org
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of defensins and their interactions with membranes and other molecules at an atomic or coarse-grained level, providing detailed mechanistic insights that are often difficult to obtain through experimental methods alone. mdpi.comtandfonline.comtandfonline.comnih.govresearchgate.netnih.govacs.org
MD simulations have been extensively used to study the interaction and insertion mechanisms of defensins into bacterial membranes. These simulations can reveal how defensins initially adsorb onto the membrane surface, the conformational changes they undergo, and how they subsequently penetrate or disrupt the lipid bilayer. frontiersin.orgtandfonline.com For human alpha-defensin 5 (HD5), MD simulations have explored its binding mechanisms at different positions along the bacterial membrane axis, showing that its arginine residues are key for tighter binding to components like 3-deoxy-d-manno-octulosonic acid (KDO) and phosphates in the membrane leaflets. mdpi.comnih.gov KDO appears to retard HD5 penetration. mdpi.comnih.gov Simulations have also indicated that electrostatic interactions are a major driving force for HD5 adhesion to the negatively charged LPS surface of Gram-negative bacteria. mdpi.com
Different models describe the possible modes of action of antimicrobial peptides, including defensins, on membranes, such as the barrel-stave pore model, the toroidal pore model, and the carpet model. frontiersin.org MD simulations help to evaluate which model is applicable for a specific this compound. For example, simulations suggest that HD5 may employ the toroidal pore formation mechanism to disrupt the integrity of the LPS membrane. nih.govresearchgate.net These simulations can visualize the formation of water-filled channels induced by this compound oligomers in the membrane. nih.gov
MD simulations also provide insights into the factors influencing membrane translocation and activity, such as the peptide's charge and oligomeric state. Studies on HD5 variants with increased positive charges have shown enhanced membrane-binding ability, but also a potential hindrance to membrane translocation, suggesting that an optimal charge is crucial for balancing binding and penetration. tandfonline.comresearchgate.net Simulations of human beta-defensin-3 (HβD-3) have shown that it can form oligomers on the surface of bacterial membranes, leading to clustering of anionic lipids and the formation of membrane defects that cause disruption. tandfonline.com These simulations also highlight the selectivity of defensins for bacterial membranes over mammalian membranes, showing less stable contacts with the latter. tandfonline.com
Furthermore, MD simulations can help identify the energy barriers involved in this compound translocation across membranes. For HD5, the primary energy barrier obstructing its traversal through the membrane is localized within the hydrophobic core of the membrane. nih.govresearchgate.net Simulations can also reveal membrane thinning induced by this compound interactions. nih.govresearchgate.net
Future Perspectives in Defensin Research
Elucidation of Novel Defensin (B1577277) Subfamilies and Functions
Future research aims to further explore the diversity of this compound subfamilies and their specific functions across different organisms. While alpha, beta, and theta-defensins are well-characterized in mammals, the identification and characterization of novel defensins from various sources, including invertebrates, plants, and fungi, offer potential for discovering peptides with unique activities and mechanisms core.ac.ukpnas.orgpnas.orgresearchgate.net. For instance, recent analysis of the bovine genome revealed an expanded suite of beta-defensin genes, suggesting species-specific adaptations and potential for combating infectious diseases in livestock physiology.org. Studies on plant defensins, like those from Arabidopsis thaliana or tobacco (Nicotiana alata), are also uncovering roles beyond direct antimicrobial activity, including influencing plant-pathogen interactions and possessing immunomodulatory effects on human cells core.ac.ukmdpi.com. Elucidating the structural and functional diversity within these novel subfamilies is crucial for understanding their biological roles and potential applications frontiersin.org.
Challenges and Opportunities in Developing this compound-Based Therapeutics
Developing defensins into clinically viable therapeutics presents several challenges, including issues related to stability, specificity, potential toxicity, and cost-effective production frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com. Despite these hurdles, the unique properties of defensins offer significant opportunities for developing novel anti-infective and immunomodulatory agents nih.govtandfonline.com.
Addressing Specificity and Stability Limitations
A key challenge in developing this compound-based therapeutics is improving their specificity and stability in biological environments frontiersin.org. Naturally existing defensins can have broad-spectrum activity, which might lead to off-target effects or damage to host cells frontiersin.orgnih.gov. Future research focuses on modifying this compound structures to enhance their affinity for specific microbial or cancer cell membranes while minimizing interaction with healthy host cells mdpi.comportlandpress.com. Strategies include chemical modifications such as lipidation, cyclization, or the incorporation of unnatural amino acids to improve metabolic stability and bioavailability researchgate.netmdpi.com. In silico tools and machine learning models are also being developed to predict and design defensins with enhanced properties and the ability to distinguish them from other antimicrobial peptides (AMPs) frontiersin.org.
Navigating Biphasic Immunomodulatory Effects
Defensins are known to exhibit complex, sometimes biphasic, immunomodulatory effects, acting as both pro-inflammatory and anti-inflammatory mediators depending on the concentration and biological context mdpi.comfrontiersin.orgnih.gov. Understanding the intricate mechanisms underlying these dual roles is critical for their therapeutic application nih.gov. Future research aims to decipher how defensins activate various immune pathways and whether they function primarily as sensors, activators, or effectors in immune regulation mdpi.com. This knowledge will be essential for designing this compound-derived immunomodulators that can precisely tune immune responses for therapeutic benefit without inducing detrimental inflammation mdpi.com.
Exploration of Defensins as Templates for Novel Anti-Infective Agents
Given the increasing threat of antimicrobial resistance, defensins serve as promising templates for the development of novel anti-infective agents frontiersin.orgnih.govubc.ca. Their diverse mechanisms of action, which often involve disrupting microbial membranes or targeting intracellular processes, make the development of resistance less likely compared to conventional antibiotics pnas.orgpnas.orgnih.govmdpi.com. Future research is focused on designing synthetic peptides or peptidomimetics based on this compound structures that retain potent antimicrobial activity while overcoming the limitations of natural defensins, such as toxicity and stability researchgate.netmdpi.com. Exploring defensins from non-mammalian sources, like fungi or plants, is also a valuable approach for identifying novel scaffolds with unique anti-infective properties pnas.orgpnas.orgresearchgate.net.
Development of this compound-Derived Immunomodulators and Adjuvants
Beyond their direct antimicrobial effects, the immunomodulatory properties of defensins are being explored for therapeutic applications, including their use as immunomodulators and vaccine adjuvants mdpi.comnih.govmdpi.comnih.govcapes.gov.brbiomolther.org. Defensins can chemoattract immune cells, enhance phagocytosis, influence cytokine production, and bridge innate and adaptive immunity mdpi.commdpi.comubc.canih.govoup.com. Future research aims to develop this compound-derived peptides that can selectively modulate specific arms of the immune system to enhance host defense against infections or to act as effective adjuvants in vaccines, boosting antigen-specific immune responses nih.govmdpi.comnih.gov. Studies are investigating the potential of defensins like human beta-defensin 2 (hBD-2) as adjuvants in vaccines against viral infections such as hepatitis B, hepatitis C, and MERS-CoV mdpi.com.
Understanding Complex this compound Regulatory Networks and Interactions
A comprehensive understanding of the complex regulatory networks that govern this compound expression and their interactions with other host factors and pathogens is crucial for harnessing their full therapeutic potential frontiersin.org. Future research will delve deeper into how this compound expression is modulated by various stimuli, including hormones, plant-derived compounds, and pathogens, and the signaling pathways involved, such as the TLR/NF-κB pathway and MAPK mdpi.comfrontiersin.org. Furthermore, investigating the interactions of defensins with microbial components like LPS or specific lipids in cell membranes is key to understanding their mechanisms of action and designing more effective therapeutics portlandpress.comnih.govoup.com. Research into how pathogens might evade or subvert this compound-mediated immunity also provides insights for developing strategies to overcome resistance mechanisms ubc.ca. Advances in 'omics' approaches, such as genomics, transcriptomics, proteomics, and metabolomics, coupled with bioinformatics and machine learning, will be instrumental in unraveling these complex networks and identifying novel targets for therapeutic intervention core.ac.ukfrontiersin.orgmdpi.com.
Translational Research Avenues (excluding clinical human trial data)
Translational research involving defensins focuses on leveraging their innate properties, primarily antimicrobial and immunomodulatory activities, for potential therapeutic applications. While clinical human trial data are excluded from this section, significant progress is being made in preclinical studies, animal models, and the development of delivery systems to overcome challenges associated with peptide therapeutics.
One key area of translational research is the development of defensins as novel anti-infective agents, particularly against antibiotic-resistant pathogens. In vitro studies have demonstrated the potency of various defensins against a broad spectrum of microbes, including bacteria, viruses, and fungi researchgate.netresearchgate.netnih.gov. For instance, human neutrophil peptide-1 (HNP-1) and human alpha-defensin 5 (HD-5) have shown in vitro inhibitory effects against Clostridium difficile strains termedia.pl. A this compound isolated from the scorpion Mesobuthus martensii Karsch, BmKDfsin4, significantly inhibited Hepatitis B virus (HBV) replication in vitro by reducing viral core protein production frontiersin.org. Research is also exploring defensins from non-mammalian sources, such as fungal this compound-like peptides, for their potential against skin-derived bacterial infections like Staphylococcus aureus and Pseudomonas aeruginosa pnas.org. A this compound from the beetle Tribolium castaneum has shown synergistic activity with existing antibiotics like telavancin (B1682011) and daptomycin (B549167) against multidrug-resistant Staphylococcus aureusin vitro plos.org.
Animal models play a crucial role in evaluating the therapeutic potential of defensins. Studies using mouse models have explored the efficacy of defensins in treating systemic infections. For example, AMSIN, a this compound sourced from human oral actinomyces, demonstrated therapeutic efficacy against systemic infections caused by Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus in mouse models embopress.org. In the context of wound healing, particularly in challenging conditions like diabetic wounds, animal studies have shown promising results. Defensins, including HNP1, human beta-defensin 2 (HBD2), human beta-defensin 3 (HBD3), and human beta-defensin 4 (HBD4), have been shown to induce proliferation and migration of keratinocytes, promoting re-epithelialization in wound healing models nih.govwjgnet.com. Animal studies on defensins have exhibited improved healing outcomes, sometimes utilizing new materials or genetic engineering methods for application nih.govwjgnet.com. HBD3 has been shown to accelerate wound healing in C57BL/6 mice, increasing inflammatory cells, fibroblasts, and new vessel formation at the wound site nih.gov. In a preclinical large-animal model using Yorkshire pigs with S. aureus-infected diabetic wounds, expression of hBD-3 significantly promoted wound closure and led to a ten-fold reduction in bacterial growth on day 4 researchgate.net.
Beyond direct antimicrobial action, the immunomodulatory properties of defensins are being investigated for therapeutic benefit. Alpha-defensins can enhance the migration of T-cells, while beta-defensins have chemotactic effects on dendritic cells mdpi.comoup.com. HNP1-3 and HBD-1 exhibit chemotactic functions for monocytes, and HBD-2 acts as a chemotaxin for neutrophils, macrophages, and mast cells mdpi.com. HBD-2 and HBD-3 are also detected as ligands of CCR2 and CCR6, respectively mdpi.com. Research in a rat model of rheumatoid dermatitis explored a plant this compound-derived peptide, EgK5, which modulates voltage-gated KV1.3 potassium channels in T lymphocytes and accumulates in joints, showing potential for treating the disease acs.org.
A significant challenge in translating this compound research into therapies is their delivery and stability in vivo. Defensins can be susceptible to proteolytic degradation and may have short circulation times researchgate.netnih.gov. Translational research is actively developing various delivery systems to overcome these limitations. These include lipidation, hydrogels, and nanoparticles (metal, silica, and polymeric) for conjugation or encapsulation of defensins to improve their biological and pharmacological properties, such as biocompatibility, stability, circulation time, and targeted delivery researchgate.netresearchgate.netnih.gov. For instance, human beta-defensin 23 (hBD23) is being explored as a novel platform for the in vitro and in vivo delivery of mRNA, forming nanocomplexes that facilitate cellular uptake and protect against nuclease degradation mdpi.com. This highlights the potential of defensins not only as active therapeutic agents but also as components in advanced drug delivery systems.
Translational research also extends to exploring defensins in the context of specific diseases in animal models. For example, the potential of defensins as therapeutic agents for infectious liver diseases is being investigated, with animal models being important for developing new strategies frontiersin.org. Research using a Pseudomonas aeruginosa infection model in burn-wounded mice demonstrated the feasibility of adenovirus-mediated human this compound gene delivery as an antibacterial therapy nih.gov.
Data Table: Selected Preclinical Findings of Defensins
| This compound(s) Mentioned | Target Pathogen/Condition | Model System | Key Finding (Excluding Clinical Data) | Source |
| HNP-1, HD-5 | Clostridium difficile | In vitro | Inhibited growth termedia.pl | termedia.pl |
| BmKDfsin4 | Hepatitis B virus (HBV) | In vitro | Inhibited replication frontiersin.org | frontiersin.org |
| This compound-like peptide (from Microsporum canis) | Staphylococcus aureus, Pseudomonas aeruginosa | In vitro | Killed clinical isolates pnas.org | pnas.org |
| This compound 1 (from Tribolium castaneum) | Multidrug-resistant Staphylococcus aureus | In vitro, C. elegans infection model | Synergistic activity with antibiotics, prolonged survival in C. elegans plos.org | plos.org |
| AMSIN | Streptococcus pneumoniae, MRSA | Mouse models | Therapeutic efficacy in systemic infections embopress.org | embopress.org |
| HNP1, HBD2, HBD3, HBD4 | Wound Healing | In vitro, Animal models | Induced keratinocyte proliferation/migration, improved healing outcomes nih.govwjgnet.com | nih.govwjgnet.com |
| HBD3 | Wound Healing | Mouse model | Accelerated wound healing, increased beneficial cells/vessels nih.gov | nih.gov |
| HBD3 | S. aureus-infected diabetic wounds | Pig model | Promoted wound closure, reduced bacterial growth researchgate.net | researchgate.net |
| EgK5 (plant this compound-derived) | Rheumatoid dermatitis | Rat model | Modulates KV1.3 channels, accumulates in joints, treats disease acs.org | acs.org |
| Human this compound gene delivery | Pseudomonas aeruginosa infection | Mouse model | Feasibility of antibacterial therapy nih.gov | nih.gov |
| hBD23 | mRNA Delivery | In vitro, In vivo | Forms nanocomplexes, facilitates uptake, protects mRNA mdpi.com | mdpi.com |
Q & A
How can researchers identify literature gaps in Defensin research to formulate impactful questions?
Methodological Answer:
- Step 1: Conduct systematic reviews of this compound-related studies, focusing on antimicrobial mechanisms, tissue-specific expression, or evolutionary conservation. Use databases like PubMed and EMBASE with keywords such as "this compound isoforms," "innate immunity," or "host-pathogen interactions" .
- Step 2: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential gaps. For example, a gap may exist in understanding human α-defensin interactions with viral envelopes compared to bacterial membranes .
- Step 3: Use tools like PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope. Example: "In murine models (P), how does β-defensin-2 overexpression (I) compared to wild-type (C) affect mucosal immunity outcomes (O)?" .
- Reference: Focus on unresolved mechanistic pathways (e.g., this compound-mediated apoptosis in cancer cells) highlighted in recent reviews .
Q. What are standard methodologies for isolating and characterizing Defensins from biological tissues?
Methodological Answer:
-
Isolation: Use acid extraction (e.g., 5% acetic acid) followed by reversed-phase HPLC for purification. Validate purity via SDS-PAGE and mass spectrometry .
-
Characterization:
-
Table 1: Common Techniques for this compound Characterization
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound roles (e.g., pro-inflammatory vs. immunomodulatory effects)?
Methodological Answer:
- Step 1: Conduct meta-analyses to compare studies by model system (e.g., murine vs. human) or context (e.g., chronic inflammation vs. acute infection) .
- Step 2: Perform dose-response experiments to identify concentration-dependent effects. For example, high concentrations of human β-defensin-3 may activate TLR4, while low concentrations suppress cytokine release .
- Step 3: Integrate multi-omics data (transcriptomics, proteomics) to map this compound interactions with immune pathways. Use tools like STRING-DB for network analysis .
- Reference: Address confounding variables (e.g., microbiome composition) through gnotobiotic models .
Q. What strategies ensure methodological rigor in this compound-related in vivo studies?
Methodological Answer:
Q. How can multi-omics approaches be integrated to study this compound functions in host-microbe interactions?
Methodological Answer:
- Workflow:
- Transcriptomics: RNA-seq of this compound-treated epithelial cells to identify upregulated immune genes .
- Metabolomics: LC-MS to profile microbial metabolites (e.g., short-chain fatty acids) in this compound-deficient mice .
- Microbiome Analysis: 16S rRNA sequencing to assess shifts in microbial diversity post-defensin administration .
- Tools: Use BioVinci for visualization and DESeq2 for differential expression analysis .
- Challenge: Address batch effects via ComBat or similar normalization methods .
Q. What frameworks guide translational research for this compound-based therapeutics?
Methodological Answer:
- Preclinical Phase:
- Clinical Translation:
Data Management & Reporting
Q. How should researchers manage and share this compound-related data to comply with funding mandates?
Methodological Answer:
Q. What are best practices for presenting this compound research in journals?
Methodological Answer:
-
Figures: Use heatmaps to show expression across tissues (e.g., Paneth cell α-defensins) .
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Tables: Summarize IC50 values for antimicrobial assays (Table 2 example below) .
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Table 2: Example Data Presentation for this compound Antimicrobial Activity
This compound Isoform Pathogen IC50 (µg/mL) 95% CI hBD-3 Staphylococcus aureus 12.4 10.1–14.7 HD-5 E. coli 8.9 7.5–10.3 -
Reporting Standards: Follow MIAME for microarray data or MIAPE for proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
